Technical Documentation Center

2-(4-Methoxy-3-methylphenyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Methoxy-3-methylphenyl)morpholine

Core Science & Biosynthesis

Foundational

2-(4-Methoxy-3-methylphenyl)morpholine basic properties

This technical whitepaper provides an in-depth analysis of the basic physicochemical properties, synthetic pathways, and pharmacological profiling of 2-(4-Methoxy-3-methylphenyl)morpholine . Designed for medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth analysis of the basic physicochemical properties, synthetic pathways, and pharmacological profiling of 2-(4-Methoxy-3-methylphenyl)morpholine . Designed for medicinal chemists and drug development professionals, this guide synthesizes structural data with field-proven experimental protocols to facilitate downstream research on monoamine transporter modulators.

Structural & Physicochemical Profiling

2-(4-Methoxy-3-methylphenyl)morpholine is a specialized 2-aryl morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently utilized to improve aqueous solubility and pharmacokinetic properties[1]. The substitution pattern on the phenyl ring—specifically the para-methoxy and meta-methyl groups—drastically influences its electronic distribution and steric bulk, which are critical determinants for target receptor affinity.

Table 1: Quantitative Physicochemical Properties

Property Value
IUPAC Name 2-(4-Methoxy-3-methylphenyl)morpholine
CAS Registry Number 1268096-43-0[2]
Molecular Formula C12H17NO2[2]
Molecular Weight 207.27 g/mol [2]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3

| Rotatable Bonds | 2[3] |

Mechanistic Pharmacology: Monoamine Transporter Modulation

Substituted 2-phenylmorpholines (analogues of phenmetrazine) are well-documented modulators of monoamine transporters, specifically targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[4].

Structure-Activity Relationship (SAR) Causality: Unsubstituted 2-phenylmorpholines typically act as potent DAT and NET inhibitors or releasers, with negligible activity at SERT[5]. However, the introduction of a para-methoxy group increases the electron density of the aromatic ring, enhancing cation- π interactions within the transporter binding pocket. As observed in structurally related analogues like 4-methylphenmetrazine (4-MPM), para-substitutions significantly increase SERT affinity, often shifting the pharmacological profile from a pure stimulant to an entactogen-like triple reuptake inhibitor[6][7]. Concurrently, the meta-methyl group introduces steric bulk that can attenuate DAT activity, further refining the molecule's selectivity[5].

Pharmacodynamics Compound 2-(4-Methoxy-3-methylphenyl) morpholine DAT DAT Compound->DAT Inhibits SERT SERT Compound->SERT Inhibits NET NET Compound->NET Inhibits Synapse Increased Synaptic Monoamines DAT->Synapse SERT->Synapse NET->Synapse

Fig 1. Pharmacodynamic pathway of monoamine reuptake inhibition by 2-aryl morpholines.

Chemical Synthesis Workflow

While recent advances have introduced photocatalytic diastereoselective annulation strategies for morpholine synthesis using visible-light activation[1], the traditional stepwise cyclization remains the most scalable and robust method for generating 2-aryl morpholines.

Mechanistic Causality of Experimental Choices: The critical step in this workflow is the acid-catalyzed cyclization of the intermediate 1-aryl-2-((2-hydroxyethyl)amino)ethan-1-ol. Sulfuric acid (H₂SO₄) is selected specifically to protonate the benzylic hydroxyl group. Because the resulting benzylic carbocation is highly resonance-stabilized by the electron-donating para-methoxy group, the leaving group (water) departs readily. This facilitates a rapid intramolecular nucleophilic attack by the primary alcohol, ensuring high yields of the morpholine heterocycle without unwanted side reactions.

Synthesis SM 1-(4-Methoxy-3-methylphenyl) ethan-1-one Step1 α-Bromination (Br2) SM->Step1 Int1 α-Bromo Ketone Step1->Int1 Step2 N-Alkylation (2-Aminoethanol) Int1->Step2 Int2 N-(2-Hydroxyethyl)amino Ketone Step2->Int2 Step3 Reduction (NaBH4) Int2->Step3 Int3 1-Aryl-2-((2-hydroxyethyl)amino)ethan-1-ol Step3->Int3 Step4 Acid Cyclization (H2SO4) Int3->Step4 Product 2-(4-Methoxy-3-methylphenyl) morpholine Step4->Product

Fig 2. Step-by-step synthetic workflow for 2-(4-Methoxy-3-methylphenyl)morpholine.

Protocol A: Step-by-Step Synthesis
  • α -Bromination: Dissolve 1-(4-methoxy-3-methylphenyl)ethan-1-one in glacial acetic acid. Add bromine (Br₂) dropwise at 0°C. Stir for 2 hours, then quench with ice water to precipitate the α -bromo ketone intermediate.

  • N-Alkylation: Dissolve the intermediate in ethanol. Add a 2.5x molar excess of 2-aminoethanol and anhydrous K₂CO₃. Reflux for 4 hours. The excess amine prevents over-alkylation.

  • Ketone Reduction: Cool the mixture to 0°C and slowly add sodium borohydride (NaBH₄). NaBH₄ is chosen for its chemoselectivity, reducing the ketone to a secondary alcohol without cleaving the ether linkage.

  • Cyclization: Extract the intermediate into dichloromethane (DCM), evaporate, and dissolve in concentrated H₂SO₄. Stir at 60°C for 3 hours. Neutralize carefully with NaOH to precipitate the final 2-(4-Methoxy-3-methylphenyl)morpholine base.

In Vitro Pharmacological Profiling

To evaluate the compound's efficacy, a rat brain synaptosome assay is utilized[8].

Protocol B: Self-Validating Monoamine Transporter Assay

To ensure the trustworthiness of the binding data, this protocol employs a mathematically self-validating control system.

  • Tissue Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold sucrose buffer. Centrifuge at 1,000 x g, then take the supernatant and centrifuge at 12,000 x g to isolate the synaptosomal pellet.

  • Assay Setup: Prepare three sets of reaction tubes:

    • Total Binding (TB): Buffer + Synaptosomes + Radioligand (e.g., [³H]dopamine). Defines 100% binding.

    • Non-Specific Binding (NSB): Buffer + Synaptosomes + Radioligand + 10 µM Indatraline (a known non-selective high-affinity inhibitor).

    • Test Sample: Buffer + Synaptosomes + Radioligand + 2-(4-Methoxy-3-methylphenyl)morpholine (varying concentrations).

  • Incubation & Filtration: Incubate at 25°C for 30 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Validation & Calculation: Measure radioactivity using liquid scintillation spectrometry.

    • Self-Validation Check: The assay mathematically isolates specific transporter binding ( SpecificBinding=TB−NSB ). If the NSB exceeds 30% of the TB, the assay automatically invalidates itself, indicating poor synaptosome integrity or radioligand degradation.

Sources

Exploratory

Structural Elucidation and Analytical Methodologies for 2-(4-Methoxy-3-methylphenyl)morpholine

Target Audience: Research Chemists, Medicinal Chemists, and Analytical Scientists Compound Identity: 2-(4-Methoxy-3-methylphenyl)morpholine (CAS: 1268096-43-0)[1] As a Senior Application Scientist, I approach the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Analytical Scientists Compound Identity: 2-(4-Methoxy-3-methylphenyl)morpholine (CAS: 1268096-43-0)[1]

As a Senior Application Scientist, I approach the synthesis and characterization of functionalized N-heterocycles not merely as a sequence of laboratory tasks, but as an integrated, mechanistic workflow. 2-(4-Methoxy-3-methylphenyl)morpholine is a highly specialized 2-aryl morpholine building block[1]. Morpholine rings are ubiquitous pharmacophores in medicinal chemistry, heavily utilized for their ability to improve the aqueous solubility of lead compounds and favorably modulate pharmacokinetic profiles[2].

This technical guide deconstructs the chemical architecture, modern synthetic pathways, and rigorous analytical protocols required to isolate and validate this specific scaffold.

Chemical Architecture & Pharmacophoric Significance

The core of 2-(4-Methoxy-3-methylphenyl)morpholine consists of a saturated six-membered heterocycle containing opposing oxygen and nitrogen atoms, with a functionally rich phenyl ring at the C2 position.

The substitution pattern on the phenyl ring dictates the molecule's electronic and steric behavior:

  • 4-Methoxy Group (-OCH₃): Acts as a strong electron-donating group via resonance, increasing the electron density of the aromatic system. This heavily influences the oxidative potential of the molecule during synthesis.

  • 3-Methyl Group (-CH₃): Provides localized steric bulk and mild electron donation via inductive effects. The meta-positioning relative to the morpholine attachment point creates a specific 3D conformational preference, critical when this building block is used to probe structure-activity relationships (SAR) in drug discovery[2].

Synthetic Methodologies: Causality & Workflow

Historically, 2-aryl morpholines were synthesized via the epoxidation of substituted styrenes followed by ring-opening with ethanolamine and subsequent acid-catalyzed cyclization. However, existing methods often require prefunctionalized or protected reagents, limiting efficiency[3].

Recent breakthroughs in have revolutionized this process, allowing for the direct synthesis of morpholines from readily available starting materials[3].

Synthesis Start Starting Material (Substituted Styrene) PathA Traditional Route (Epoxidation) Start->PathA mCPBA PathB Photocatalytic Route (Annulation) Start->PathB Visible Light IntermediateA Amino Alcohol PathA->IntermediateA IntermediateB Radical Cation PathB->IntermediateB CyclizationA Acid Cyclization IntermediateA->CyclizationA CyclizationB C-H Functionalization IntermediateB->CyclizationB Product 2-(4-Methoxy-3-methylphenyl)morpholine CyclizationA->Product CyclizationB->Product

Fig 1: Divergent synthetic pathways for 2-aryl morpholine scaffold construction.

Protocol 1: Photocatalytic Synthesis (A Self-Validating System)

This protocol utilizes a visible-light-activated photocatalyst combined with Lewis and Brønsted acids to achieve high yields and stereoselectivity[3]. The system is self-validating: the reaction will organically stall if the radical cation intermediate is not properly stabilized, serving as an immediate visual and analytical checkpoint.

Step 1: Reaction Assembly & Initiation

  • Action: Combine the 4-methoxy-3-methylstyrene derivative with the amine precursor in a degassed solvent system containing a visible-light photocatalyst (e.g., an Iridium or Ruthenium complex) and triflic acid.

  • Causality: Why triflic acid? Mechanistic studies reveal that the reaction proceeds through a radical cation intermediate. Triflic acid plays a critical threefold role: it protonates the substrate, preserves the photocatalyst, and prevents the premature oxidation of the final morpholine product[3].

Step 2: Photoredox Catalysis & In-Process Monitoring

  • Action: Irradiate the mixture with blue LEDs (450 nm) at ambient temperature. Monitor the reaction via LC-MS every 2 hours.

  • Causality: The continuous LC-MS feedback loop dictates the irradiation time. The disappearance of the starting material mass and the emergence of the m/z 208.13 [M+H]+ signal validates the successful C-H functionalization and annulation.

Step 3: Quenching and Stereoselective Isolation

  • Action: Quench the reaction with aqueous NaHCO₃ to neutralize the triflic acid. Extract with ethyl acetate and purify via flash chromatography.

  • Causality: Neutralization is strictly required before silica gel loading; the basic secondary amine of the morpholine ring will irreversibly bind to acidic silica if not properly neutralized and buffered.

Self-Validating Analytical Protocols

To guarantee the structural integrity of 2-(4-Methoxy-3-methylphenyl)morpholine, we employ a cross-validating analytical loop. The output of the mass spectrometry dictates the parameters of the NMR acquisition.

Analysis Sample Compound Batch (CAS 1268096-43-0) NMR 1D & 2D NMR (Connectivity) Sample->NMR LCMS LC-HRMS (Exact Mass) Sample->LCMS XRD X-Ray Diffraction (Stereochemistry) Sample->XRD DataSync Cross-Validation Engine NMR->DataSync HMBC Regiochemistry LCMS->DataSync m/z 208.1332 XRD->DataSync 3D Conformation Validated Validated Structure DataSync->Validated

Fig 2: Self-validating analytical loop for structural elucidation and purity verification.

Protocol 2: LC-HRMS and Multi-Dimensional NMR Workflow

Step 1: High-Resolution Mass Spectrometry (HRMS)

  • Action: Analyze the purified compound using LC-HRMS in Electrospray Ionization positive mode (ESI+).

  • Causality: The morpholine nitrogen is highly basic and readily accepts a proton in the ESI source. We specifically look for the exact monoisotopic mass of the protonated adduct [M+H]+ at m/z 208.1332.

  • Validation Gate: If the mass error exceeds 5 ppm, the sample is rejected, and NMR is aborted. If it passes, the purity profile from the LC UV-trace dictates the number of scans required for the subsequent ¹³C NMR.

Step 2: 1D and 2D Nuclear Magnetic Resonance (NMR)

  • Action: Dissolve the sample in CDCl₃. Acquire ¹H, ¹³C, and crucially, 2D HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Causality: While ¹H NMR can identify the presence of the methoxy (~3.85 ppm) and methyl (~2.20 ppm) groups, it cannot definitively prove their positions on the phenyl ring due to overlapping aromatic signals. HMBC is mandatory here; it visualizes 3-bond couplings. Observing a cross-peak between the methoxy protons and the C4 aromatic carbon definitively proves the regiochemistry, distinguishing the product from its 3-methoxy-4-methyl positional isomer.

Quantitative Data Summaries

The following tables synthesize the critical physicochemical parameters and diagnostic analytical signals required to verify the compound.

Table 1: Physicochemical Properties of 2-(4-Methoxy-3-methylphenyl)morpholine

PropertyValueStructural Implication
CAS Number 1268096-43-0Unique chemical registry identifier.
Molecular Formula C₁₂H₁₇NO₂Dictates exact mass calculations.
Molecular Weight 207.27 g/mol Standard molar mass for stoichiometric scaling.
Monoisotopic Mass 207.1259 DaTarget for HRMS calibration.
H-Bond Donors 1Secondary amine (NH) on the morpholine ring.
H-Bond Acceptors 2Morpholine oxygen and methoxy oxygen.
Rotatable Bonds 2Confers moderate conformational flexibility.

Table 2: Diagnostic Analytical Signals (Self-Validation Metrics)

Analytical TechniqueExpected SignalMechanistic Causality
LC-HRMS (ESI+) m/z 208.1332 [M+H]+Protonation of the basic morpholine nitrogen.
¹H NMR (CDCl₃) ~3.85 ppm (s, 3H)Deshielding of the methyl protons by the adjacent oxygen of the methoxy group.
¹³C NMR (CDCl₃) ~158 ppm (Cq)Highly deshielded quaternary aromatic carbon (C4) directly attached to the electronegative oxygen.
2D HMBC Cross-peak: OCH₃ to C4Confirms the regiochemical placement of the methoxy group on the phenyl ring.

References

  • Journal of the American Chemical Society - Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ACS Publications. [Link]

Sources

Foundational

2-(4-Methoxy-3-methylphenyl)morpholine CAS number information

Technical Whitepaper: Synthesis, Properties, and Pharmacological Profiling of 2-(4-Methoxy-3-methylphenyl)morpholine Executive Summary The morpholine scaffold is a privileged structure in medicinal chemistry, renowned fo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Properties, and Pharmacological Profiling of 2-(4-Methoxy-3-methylphenyl)morpholine

Executive Summary

The morpholine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to improve the aqueous solubility of lead compounds, modulate pKa, and favorably alter pharmacokinetic profiles[1]. Within this class, 2-aryl morpholines have emerged as critical building blocks for central nervous system (CNS) therapeutics[2]. This whitepaper provides an in-depth technical analysis of 2-(4-Methoxy-3-methylphenyl)morpholine (CAS: 1268096-43-0) , detailing its physicochemical properties, causally-driven synthetic methodologies, and its potential applications in drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the foundational properties of 2-(4-Methoxy-3-methylphenyl)morpholine is essential for its integration into larger synthetic pipelines or structure-activity relationship (SAR) studies. The presence of the 4-methoxy-3-methylphenyl moiety provides a unique combination of steric bulk and electron-donating characteristics, which can significantly influence receptor binding affinities[2][3].

Table 1: Physicochemical and Structural Properties

PropertyValueStructural Significance
CAS Number 1268096-43-0[3]Unique identifier for procurement and database tracking.
Chemical Name 2-(4-Methoxy-3-methylphenyl)morpholineIndicates a morpholine ring substituted at the C2 position.
Molecular Formula C12H17NO2[4]Balances lipophilicity (aryl ring) and hydrophilicity (morpholine).
Molecular Weight 207.27 g/mol [4]Highly favorable for fragment-based drug discovery (FBDD).
H-Bond Donors 1[3]Secondary amine (N-H) available for target interaction or functionalization.
H-Bond Acceptors 3Two oxygen atoms (methoxy, morpholine) and one nitrogen atom.
Rotatable Bonds 2[3]Low flexibility ensures lower entropic penalty upon receptor binding.

Mechanistic Pathways for Synthesis

The synthesis of 2-aryl morpholines has historically relied on the cleavage of C-O bonds, reductive amination, or the Willgerodt-Kindler reaction[1][2]. Recently, advanced visible-light-activated photocatalytic diastereoselective annulation strategies have been developed to synthesize these scaffolds directly from unfunctionalized starting materials[5].

However, for the scalable preparation of the specific building block 2-(4-Methoxy-3-methylphenyl)morpholine, a modified α-bromo ketone route remains the most robust and chemoselective approach[6].

Self-Validating Experimental Protocol

The following protocol outlines a highly controlled, four-step synthesis. Every step is designed with specific chemical causality to protect the sensitive 4-methoxy ether group.

Phase 1: Selective α-Bromination

  • Action: Dissolve 1-(4-methoxy-3-methylphenyl)ethan-1-one in a 1:1 mixture of EtOAc and CHCl3. Add Copper(II) bromide (CuBr2, 2.0 equiv) and reflux.

  • Causality: The aromatic ring is highly activated by the electron-donating -OCH3 and -CH3 groups. Using standard Br2/AcOH would lead to unwanted electrophilic aromatic substitution on the ring. CuBr2 ensures strict regioselectivity for the α-carbon of the ketone.

  • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). LC-MS must confirm the [M+H]+ isotopic pattern typical of a mono-brominated species before proceeding.

Phase 2: N-Alkylation (Amination)

  • Action: React the purified α-bromo ketone with excess 2-aminoethanol (3.0 equiv) in acetonitrile at 0 °C, warming to room temperature.

  • Causality: Excess 2-aminoethanol acts simultaneously as the nucleophile and the acid scavenger. This prevents the formation of dialkylated byproducts and neutralizes the generated HBr without requiring external bases that might cause side reactions[6].

  • Validation: A ninhydrin stain on the TLC plate will validate the presence of the secondary amine intermediate (β-amino ketone).

Phase 3: Chemoselective Reduction

  • Action: Dilute the crude β-amino ketone in methanol. Add Sodium borohydride (NaBH4, 1.5 equiv) portion-wise at 0 °C.

  • Causality: NaBH4 is selected over aggressive reducing agents like LiAlH4. It chemoselectively reduces the ketone to the secondary alcohol without risking the cleavage of the aryl ether or over-reduction of the system.

  • Validation: IR spectroscopy must show the complete disappearance of the carbonyl stretch (~1680 cm⁻¹) and the appearance of a broad O-H/N-H stretch region (~3200-3400 cm⁻¹)[6].

Phase 4: Mild Cyclization

  • Action: Dissolve the resulting amino diol in anhydrous dichloromethane (DCM). Add Triethylamine (Et3N, 2.5 equiv), cool to 0 °C, and add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. Stir at room temperature.

  • Causality: Traditional morpholine cyclizations utilize harsh aqueous acids (e.g., boiling H2SO4 or HBr)[6]. Critical Expert Insight: Strong acids will cleave the 4-methoxy ether, degrading the molecule into a phenol. Mesylation selectively activates the primary alcohol as a leaving group, allowing a mild, base-catalyzed intramolecular SN2 displacement by the secondary amine to close the morpholine ring.

  • Validation: 1H NMR will confirm successful cyclization via the characteristic complex multiplet of the morpholine ring protons (δ 2.80–4.00 ppm) and the strict preservation of the methoxy singlet (δ ~3.85 ppm).

Synthesis A Ketone Precursor B α-Bromo Ketone A->B CuBr2 (Selective Halogenation) C β-Amino Ketone B->C 2-Aminoethanol (N-Alkylation) D Amino Diol C->D NaBH4 (Chemoselective Reduction) E Target Morpholine D->E MsCl, Et3N (Mild Cyclization)

Fig 1. Chemoselective synthetic workflow for 2-(4-Methoxy-3-methylphenyl)morpholine.

Pharmacological Potential & Drug Discovery

The 2-aryl morpholine scaffold is a foundational pharmacophore in neuropharmacology. A significant body of research demonstrates that analogues of this class act as potent inhibitors of monoamine neurotransmitter reuptake—specifically targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[2].

The incorporation of the 4-methoxy-3-methylphenyl group in CAS 1268096-43-0 provides specific pharmacological advantages:

  • Receptor Pocket Fit: The meta-methyl and para-methoxy groups create a specific steric volume that can enhance selectivity for NET over SERT, a common optimization goal for ADHD and specific antidepressant therapeutics.

  • Metabolic Stability: The para-methoxy group blocks the primary site of Cytochrome P450-mediated aromatic hydroxylation, thereby extending the biological half-life of the compound compared to unsubstituted phenyl rings.

Pharmacology Morpholine 2-Aryl Morpholine Derivative Transporter Monoamine Transporter (DAT/SERT/NET) Morpholine->Transporter Competitive Binding Synapse Synaptic Cleft (Elevated Monoamines) Transporter->Synapse Reuptake Inhibition Receptor Postsynaptic GPCRs Synapse->Receptor Enhanced Signal Transduction

Fig 2. Mechanism of action for 2-aryl morpholines via monoamine reuptake inhibition.

By utilizing 2-(4-Methoxy-3-methylphenyl)morpholine as a starting fragment, medicinal chemists can functionalize the secondary amine (e.g., via reductive amination or amide coupling) to rapidly generate libraries of novel CNS-active candidates, kinase inhibitors, or antimicrobial agents[1][7].

References

  • [5] Brisco, T. A., et al. "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation". Journal of the American Chemical Society (JACS), 2025. URL: [Link]

  • [7] Organic Chemistry Portal. "Synthesis of morpholines". Organic Chemistry Portal. URL: [Link]

  • [6] Houssin, R., et al. "Synthesis and Configurational Study of 2-Arylmorpholines". Institutional Repository / CLOCKSS. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-(4-Methoxy-3-methylphenyl)morpholine

Preamble for the Research Community The field of neuropharmacology is in a constant state of evolution, driven by the synthesis and characterization of novel molecular entities. Within this landscape, substituted phenylm...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble for the Research Community

The field of neuropharmacology is in a constant state of evolution, driven by the synthesis and characterization of novel molecular entities. Within this landscape, substituted phenylmorpholines represent a significant class of psychoactive compounds with the potential for therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the predicted mechanism of action for the specific, yet under-documented, compound: 2-(4-methoxy-3-methylphenyl)morpholine. It is critical to state at the outset that direct empirical data for this exact molecule is not prevalent in the public domain. Therefore, this document is an exercise in expert-driven, evidence-based inference, drawing upon robust structure-activity relationship (SAR) data from closely related analogs. Our objective is to provide a foundational framework to guide future empirical investigation into this promising molecule.

I. The Phenylmorpholine Scaffold: A Privileged Structure in Neuropharmacology

The 2-phenylmorpholine core is a well-established pharmacophore known to interact with monoamine transporters, which are integral to the regulation of key neurotransmitters in the central nervous system.[1] These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Compounds that modulate the activity of these transporters are mainstays in the treatment of a variety of neurological and psychiatric conditions.

Substituted phenylmorpholines, such as the historic anorectic phenmetrazine (3-methyl-2-phenylmorpholine), primarily function as sympathomimetic stimulants.[1] Their principal mechanism involves the release of norepinephrine and dopamine, and in some cases, the inhibition of their reuptake.[1] This elevation of extracellular monoamine levels in the brain is the foundation of their pharmacological effects. The precise nature and potency of these effects are exquisitely sensitive to the substitution patterns on both the phenyl and morpholine rings.[2]

II. Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Analysis of 2-(4-Methoxy-3-methylphenyl)morpholine

The pharmacological profile of 2-(4-methoxy-3-methylphenyl)morpholine can be predicted by dissecting the influence of its constituent parts, particularly the substituents on the phenyl ring, based on the established SAR of this chemical class.

A. The Influence of para-Substitution: The 4-Methoxy Group

Substitution at the 4-position (para-position) of the phenyl ring in 2-phenylmorpholine analogs is a critical determinant of their interaction with monoamine transporters. Generally, a substitution at this position tends to maintain or even enhance potency at both DAT and NET. For instance, 4-methylphenmetrazine (4-MPM) demonstrates potent inhibition of both DAT and NET, with activity comparable to the unsubstituted parent compound, phenmetrazine.[2][3] Furthermore, a 4-fluoro substitution is predicted to yield a potent inhibitor of DAT, SERT, and NET.[1]

The 4-methoxy group in our target molecule is an electron-donating group. While direct data on a 4-methoxy analog is not available in the provided search results, we can extrapolate that its presence is likely to confer significant activity at the monoamine transporters, particularly DAT and NET.

B. The Influence of meta-Substitution: The 3-Methyl Group

The 3-position (meta-position) on the phenyl ring is also a hot-spot for modulating activity. However, the effects of substitution here can be more complex and sometimes lead to a decrease in potency. In the case of methylphenmetrazine isomers, the 3-methyl analog (3-MPM) exhibits a marked reduction in activity at both DAT and SERT.[2][3] This suggests that steric or electronic factors at the 3-position can be detrimental to binding at these transporters.

C. The Synergistic (or Antagonistic) Interplay of Substituents

The pharmacological profile of 2-(4-methoxy-3-methylphenyl)morpholine will arise from the combined electronic and steric effects of the 4-methoxy and 3-methyl groups. It is plausible that the potency-enhancing effect of the 4-methoxy group will be tempered by the presence of the 3-methyl group, particularly at DAT and SERT. The activity at NET may be less affected, as this transporter can sometimes accommodate a wider range of substitutions.

III. Predicted Mechanism of Action: A Multi-Target Monoamine Modulator

Based on the SAR analysis, the most probable mechanism of action for 2-(4-methoxy-3-methylphenyl)morpholine is as a monoamine releasing agent and/or reuptake inhibitor with a preference for the norepinephrine transporter (NET) and dopamine transporter (DAT) over the serotonin transporter (SERT) . The potency at DAT and SERT is likely to be lower than that of analogs with only a 4-position substitution due to the presence of the 3-methyl group.

The downstream signaling cascade initiated by this action would involve the elevation of extracellular dopamine and norepinephrine in key brain regions. This would lead to increased activation of postsynaptic dopamine and adrenergic receptors, resulting in the stimulant-like effects characteristic of this class of compounds.

Visualizing the Predicted Mechanism

Predicted_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 2-(4-methoxy-3-methylphenyl)morpholine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) Compound->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) Compound->SERT Weak Inhibition DA_vesicle Dopamine Vesicles DA_cleft Dopamine DA_vesicle->DA_cleft Release NE_vesicle Norepinephrine Vesicles NE_cleft Norepinephrine NE_vesicle->NE_cleft Release DA_cleft->DAT DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding NE_cleft->NET Reuptake NE_receptor Adrenergic Receptors NE_cleft->NE_receptor Binding Effect Downstream Signaling & Physiological Effects DA_receptor->Effect NE_receptor->Effect

Caption: Predicted interaction of 2-(4-methoxy-3-methylphenyl)morpholine with monoamine transporters.

IV. Comparative Pharmacological Data of Related Analogs

To contextualize the predicted activity of 2-(4-methoxy-3-methylphenyl)morpholine, the following table presents the in vitro potencies (IC50 values) of methyl-substituted 2-phenylmorpholine analogs at the dopamine, serotonin, and norepinephrine transporters. This data provides a crucial reference for anticipating the effects of our target compound.

CompoundPhenyl SubstitutionDAT IC50 (µM)SERT IC50 (µM)NET IC50 (µM)
PhenmetrazineUnsubstituted1.93>101.2
2-MPM2-Methyl6.74>105.2
3-MPM3-Methyl>10>105.2
4-MPM4-Methyl1.931.11.8
Data derived from studies on methylphenmetrazine analogs.[1]

V. Essential Experimental Protocols for Empirical Validation

The following outlines the key experimental workflows required to empirically determine the mechanism of action of 2-(4-methoxy-3-methylphenyl)morpholine.

A. Synthesis of 2-(4-methoxy-3-methylphenyl)morpholine

A robust synthesis is the prerequisite for any pharmacological investigation. While a specific protocol for this molecule is not detailed in the provided search results, a general approach for synthesizing substituted 2-phenylmorpholines can be followed.[2][3]

General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials: - Substituted Propiophenone - Bromine - Ethanolamine Step1 Bromination of Propiophenone Start->Step1 Step2 Reaction with Ethanolamine Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Purification and Characterization (NMR, MS, X-ray crystallography) Step3->Step4 End 2-(4-methoxy-3-methylphenyl)morpholine Step4->End

Caption: A generalized synthetic pathway for 2-phenylmorpholine analogs.

B. In Vitro Monoamine Transporter Assays

These assays are fundamental to characterizing the interaction of the compound with its primary targets.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the compound for DAT, NET, and SERT.

  • Methodology:

    • Prepare membrane fractions from cells expressing the human recombinant transporters or from rat brain synaptosomes.

    • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Synaptosomal Uptake Inhibition Assays:

  • Objective: To measure the functional potency (IC50) of the compound to inhibit the uptake of neurotransmitters.

  • Methodology:

    • Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Initiate uptake by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Terminate the uptake after a short incubation period by rapid filtration.

    • Measure the radioactivity accumulated in the synaptosomes.

    • Determine the IC50 value for uptake inhibition.

3. Neurotransmitter Release Assays:

  • Objective: To determine if the compound acts as a substrate-type releaser.

  • Methodology:

    • Preload synaptosomes with a radiolabeled neurotransmitter.

    • Wash the synaptosomes to remove excess unincorporated neurotransmitter.

    • Expose the preloaded synaptosomes to varying concentrations of the test compound.

    • Measure the amount of radioactivity released into the supernatant.

    • Calculate the EC50 value (concentration of compound that elicits 50% of the maximal release).

VI. Concluding Remarks and Future Directions

The in-silico and SAR-based analysis presented in this guide strongly suggests that 2-(4-methoxy-3-methylphenyl)morpholine is a monoamine transporter modulator with a likely preference for DAT and NET. The presence of the 3-methyl group is predicted to attenuate its potency at DAT and SERT compared to analogs lacking this substitution.

This technical guide serves as a roadmap for the empirical validation of these predictions. The outlined experimental protocols provide a clear path for researchers to elucidate the precise pharmacological profile of this novel compound. Future in vivo studies will be necessary to understand its pharmacokinetic properties, behavioral effects, and therapeutic potential. The continued exploration of the rich chemical space of substituted phenylmorpholines holds great promise for the development of the next generation of therapeutics for neurological and psychiatric disorders.

VII. References

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC. (URL: [Link])

  • 4-Methylphenmetrazine - Grokipedia. (URL: [Link])

  • Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. (URL: [Link])

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4- methylphenmetrazine (4-MPM - LJMU Research Online. (URL: [Link])

Sources

Foundational

2-(4-Methoxy-3-methylphenyl)morpholine biological activity

Biological Activity of 2-(4-Methoxy-3-methylphenyl)morpholine: A Technical Guide to a Privileged CNS and Oncology Scaffold Executive Summary As a Senior Application Scientist specializing in early-stage drug discovery, I...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 2-(4-Methoxy-3-methylphenyl)morpholine: A Technical Guide to a Privileged CNS and Oncology Scaffold

Executive Summary As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate the structural pharmacology of emerging chemical building blocks. The compound 2-(4-Methoxy-3-methylphenyl)morpholine (CAS 1268096-43-0) represents a highly versatile, privileged scaffold[1]. By combining the favorable pharmacokinetic properties of a morpholine ring with the specific steric and electronic profile of a 4-methoxy-3-methylphenyl moiety, this compound serves as a critical pharmacophore. Its primary biological activities span monoamine reuptake inhibition (targeting DAT, NET, and SERT) for central nervous system (CNS) disorders, monoamine oxidase B (MAO-B) modulation for neurodegeneration, and emerging applications in targeted protein degradation for oncology[2][3].

This whitepaper provides an in-depth technical analysis of its biological activity, structure-activity relationship (SAR) causality, and self-validating experimental protocols for preclinical evaluation.

Structural Pharmacology & SAR Causality

The biological efficacy of 2-(4-Methoxy-3-methylphenyl)morpholine is not accidental; it is driven by precise molecular interactions:

  • The Morpholine Core: The six-membered heterocycle contains a basic secondary amine (pKa ~8.3) and an ether oxygen. The amine allows for the formation of stable, water-soluble salts (e.g., hydrochlorides) and acts as a critical hydrogen-bond donor/acceptor in the binding pockets of monoamine transporters[4]. Furthermore, the morpholine ring is metabolically resilient compared to linear alkylamines, resisting rapid oxidative deamination[3].

  • The 4-Methoxy-3-methylphenyl Moiety: The substitution pattern on the aryl ring dictates target selectivity. The methoxy group at the para position acts as a strong electron-donating group (EDG) and a hydrogen-bond acceptor. Crucially, the adjacent methyl group at the meta position provides steric bulk. This steric hindrance restricts the free rotation of the methoxy group, locking it into a specific conformation that optimizes pi-pi stacking and dipole interactions within the hydrophobic pockets of target proteins[2].

Primary Biological Activity: Monoamine Reuptake Inhibition

The 2-aryl morpholine class is fundamentally recognized for its ability to inhibit the reuptake of monoamine neurotransmitters, a mechanism shared by clinically approved antidepressants like reboxetine and viloxazine[5][6].

By binding competitively to the presynaptic Dopamine Transporter (DAT), Norepinephrine Transporter (NET), or Serotonin Transporter (SERT), these compounds prevent the clearance of neurotransmitters from the synaptic cleft, thereby prolonging receptor activation[1][7].

G Presynaptic Presynaptic Neuron (Neurotransmitter Release) Cleft Synaptic Cleft (High Concentration) Presynaptic->Cleft Exocytosis Postsynaptic Postsynaptic Receptor (Signal Transduction) Cleft->Postsynaptic Receptor Activation Transporter Monoamine Transporter (DAT/NET/SERT) Cleft->Transporter Reuptake Attempt Transporter->Presynaptic Recycling (Normal) Inhibitor 2-Aryl Morpholine Inhibitor (Competitive Binding) Inhibitor->Transporter Blocks Reuptake

Mechanism of monoamine reuptake inhibition by 2-aryl morpholines at the synaptic cleft.

Quantitative SAR Data Summary

While exact high-throughput screening data for the specific 4-methoxy-3-methyl variant is proprietary in many libraries, we can extrapolate its potency based on established SAR trends of 2-aryl morpholines[1][8]. The addition of electron-donating and sterically locking groups generally enhances NET selectivity over DAT.

Compound ScaffoldAryl SubstitutionDAT IC₅₀ (µM)NET IC₅₀ (µM)MAO-B IC₅₀ (µM)
2-PhenylmorpholineUnsubstituted>10.02.50>10.0
2-Aryl-morpholine4-Fluoro>10.01.501.31
2-Aryl-morpholine2,4-Difluoro5.200.800.33
2-Aryl-morpholine 4-Methoxy-3-methyl ~3.50 ~0.40 ~0.70 *

*Extrapolated predictive values based on the structural homology to known reboxetine analogs and chalcone-morpholine derivatives[8][9].

Secondary Activity: Targeted Protein Degradation (Oncology)

Beyond CNS applications, the 4-methoxy-3-methylphenyl moiety has recently gained traction in oncology, specifically in the design of targeted protein degraders. Recent literature highlights the discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a potent degrader of the WSB1 (WD repeat and SOCS box-containing 1) protein[2].

The inclusion of the 4-methoxy-3-methylphenyl group in these degraders is not arbitrary. It provides the necessary hydrophobic anchoring to induce the accumulation of RhoGDI2, which subsequently disrupts F-actin formation and inhibits cancer cell metastasis[10]. When this specific aryl group is coupled with a morpholine ring, the resulting compound serves as an ideal bioavailable precursor for synthesizing novel PROTACs (Proteolysis Targeting Chimeras) or molecular glues targeting E3 ligase complexes.

Self-Validating Experimental Methodologies

To ensure scientific integrity, any claims of biological activity must be verified through robust, self-validating assays. Below are the standard operating protocols used by application scientists to evaluate compounds like 2-(4-Methoxy-3-methylphenyl)morpholine.

Protocol A: In Vitro Radioligand Monoamine Uptake Assay

Causality & Rationale: We utilize HEK-293 cells stably transfected with human DAT, NET, or SERT. HEK-293 cells are chosen because they lack endogenous monoamine transporters, ensuring that any observed uptake is strictly mediated by the transfected human target, eliminating background noise[1].

  • Cell Preparation: Seed HEK-293 cells expressing hNET in 96-well plates at 40,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Buffer Exchange: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Why KRH? HEPES maintains a strict physiological pH of 7.4, which is critical because monoamine transport is ion-gradient dependent (Na⁺/Cl⁻ coupled).

  • Compound Incubation: Add 2-(4-Methoxy-3-methylphenyl)morpholine at varying concentrations (1 nM to 10 µM) in KRH buffer. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Radioligand Addition: Add 20 nM of [³H]-Norepinephrine to each well. Incubate for exactly 10 minutes. Note: Strict timing is required to measure initial linear uptake rates before intracellular accumulation alters the gradient.

  • Termination & Lysis: Rapidly wash the plate three times with ice-cold KRH buffer to halt transporter kinetics. Lyse cells using 0.1% Triton X-100.

  • Quantification: Transfer lysates to scintillation vials, add scintillation cocktail, and measure radioactivity (CPM) to calculate the IC₅₀.

Workflow Step1 HEK-293 Cell Culture (Expressing hDAT/hNET) Step2 Compound Incubation (37°C, 30 min) Step1->Step2 Step3 Radioligand Addition ([³H]-Dopamine/NE) Step2->Step3 Step4 Washing & Lysis (Terminate Uptake) Step3->Step4 Step5 Liquid Scintillation (Quantify IC50) Step4->Step5

Step-by-step workflow for in vitro radioligand monoamine uptake assays.

Protocol B: High-Throughput Fluorometric MAO-B Screening

Causality & Rationale: Morpholine derivatives often exhibit secondary off-target or synergistic effects on MAO-B[8][11]. We use a fluorometric assay utilizing kynuramine as a substrate. Kynuramine is non-fluorescent, but MAO-B deaminates it into 4-hydroxyquinoline, which is highly fluorescent. This provides a direct, interference-free readout of enzyme activity.

  • Enzyme Preparation: Dilute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add the morpholine compound to the enzyme solution in a black 384-well microtiter plate. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add kynuramine (final concentration 50 µM) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex/Em = 315/380 nm. A decrease in the rate of fluorescence generation directly correlates to MAO-B inhibition.

Conclusion

2-(4-Methoxy-3-methylphenyl)morpholine is far more than a simple organic building block. Its precise structural configuration—combining the metabolic stability and solubility of a morpholine ring with the sterically locked, electron-rich 4-methoxy-3-methylphenyl group—makes it a highly valuable pharmacophore. Whether utilized as a monoamine reuptake inhibitor for CNS indications or as a targeting moiety for novel protein degraders in oncology, it represents a critical tool for modern drug development professionals.

References

  • BenchChem. Unveiling the Pharmacological Profile of 2-(2,4-Difluorophenyl)morpholine Analogues: A Technical Guide. Retrieved from 1

  • BenchChem. Application Notes and Protocols for High-Throughput Screening of 2-(2,4-Difluorophenyl)morpholine. Retrieved from 8

  • Che, J., et al. (2021). Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis. Journal of Medicinal Chemistry. Retrieved from 2

  • Lim, R., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC. Retrieved from 3

  • Taylor & Francis. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from 4

  • ACS Publications. Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Retrieved from 6

Sources

Exploratory

2-(4-Methoxy-3-methylphenyl)morpholine: Synthesis, Pharmacology, and Application of a Privileged Scaffold

Executive Summary The compound 2-(4-Methoxy-3-methylphenyl)morpholine (CAS: 1268096-43-0) represents a highly specialized building block within the broader, privileged class of 2-arylmorpholines . While dedicated literat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Methoxy-3-methylphenyl)morpholine (CAS: 1268096-43-0) represents a highly specialized building block within the broader, privileged class of 2-arylmorpholines . While dedicated literature on this specific substitution pattern is primarily restricted to its utility as a synthetic intermediate, the 2-arylmorpholine core is a cornerstone of central nervous system (CNS) drug discovery. Compounds in this class are widely recognized for their potent modulation of monoamine transporters—specifically the dopamine transporter (DAT) and norepinephrine transporter (NET) . This technical whitepaper provides an in-depth analysis of the structural rationale, self-validating synthetic workflows, and pharmacological profiling methodologies associated with this distinct morpholine derivative.

Chemical Rationale & Structural Biology

The architectural design of 2-(4-methoxy-3-methylphenyl)morpholine leverages the synergistic effects of its two primary domains:

  • The Morpholine Core: This six-membered heterocycle provides a critical balance of lipophilicity and aqueous solubility. The basic secondary amine serves as a primary pharmacophore for interaction with the aspartate residue in the binding pocket of monoamine transporters, while the ether oxygen enhances metabolic stability against oxidative degradation .

  • The 4-Methoxy-3-methylphenyl Moiety: The substitution pattern on the aromatic ring dictates the molecule's conformational orientation and binding affinity. The electron-donating para-methoxy group increases the electron density of the aromatic ring, potentially enhancing cation- π interactions within the receptor pocket. Simultaneously, the meta-methyl group introduces steric bulk, restricting the rotational freedom of the aryl ring and locking it into a bioactive conformation favorable for DAT/NET selectivity .

Synthetic Methodologies & Experimental Workflows

The construction of the 2-arylmorpholine core is most efficiently achieved via an epoxide ring-opening strategy followed by acid-catalyzed intramolecular cyclization . This route ensures high regioselectivity and scalability.

SynthesisWorkflow Styrene 4-Methoxy-3-methylstyrene (Starting Material) Epoxidation Epoxidation (mCPBA) Electrophilic Oxygen Transfer Styrene->Epoxidation Oxirane 2-(4-Methoxy-3-methylphenyl)oxirane (Reactive Intermediate) Epoxidation->Oxirane RingOpening Nucleophilic Ring Opening 2-Aminoethanol (SN2 Attack) Oxirane->RingOpening AminoAlcohol 1-Aryl-2-(2-hydroxyethylamino)ethanol (Acyclic Precursor) RingOpening->AminoAlcohol Cyclization Acid-Catalyzed Cyclization Benzylic Carbocation Formation AminoAlcohol->Cyclization Product 2-(4-Methoxy-3-methylphenyl)morpholine (Final Target) Cyclization->Product

Chemical synthesis workflow for 2-(4-Methoxy-3-methylphenyl)morpholine via epoxide ring-opening.

Protocol 1: Synthesis and Self-Validation of the Morpholine Core

Step 1: Epoxidation of the Styrene Derivative

  • Procedure: Dissolve 4-methoxy-3-methylstyrene (1.0 eq) in anhydrous CH₂Cl₂ at 0°C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq). Stir for 4 hours, warming to room temperature.

  • Causality: mCPBA is selected because its peroxycarboxylic acid moiety provides an electrophilic oxygen that undergoes a concerted, stereospecific cycloaddition with the electron-rich alkene, forming the oxirane ring while minimizing side reactions.

  • Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active styrene spot and the appearance of a slower-moving, KMnO₄-stainable epoxide spot confirms conversion.

Step 2: Nucleophilic Ring Opening

  • Procedure: Isolate the epoxide and dissolve in methanol. Add 2-aminoethanol (3.0 eq) and reflux for 12 hours. Concentrate under reduced pressure.

  • Causality: Methanol acts as a protic solvent to stabilize the transition state. The primary amine of 2-aminoethanol is a vastly superior nucleophile compared to its hydroxyl group, driving regioselective SN2 attack at the less sterically hindered terminal carbon of the epoxide.

Step 3: Acid-Catalyzed Cyclization

  • Procedure: Dissolve the resulting 1-aryl-2-(2-hydroxyethylamino)ethanol in toluene. Add concentrated H₂SO₄ (0.5 eq) and heat to reflux using a Dean-Stark trap for 8 hours. Neutralize, extract with EtOAc, and purify via flash chromatography.

  • Causality: Sulfuric acid protonates the benzylic hydroxyl group, converting it into a superior leaving group (H₂O). Dehydration generates a resonance-stabilized benzylic carbocation (SN1-like pathway), which is rapidly captured by the tethered primary hydroxyl group in an intramolecular cyclization, forming the thermodynamically stable morpholine ring .

  • Validation: Validate purity via ¹H-NMR (CDCl₃). The successful cyclization is confirmed by the disappearance of the benzylic proton doublet of doublets (from the acyclic precursor) and the emergence of the characteristic rigid morpholine ring multiplet at 3.5–4.0 ppm.

Pharmacological Profiling & Systems Biology

2-Arylmorpholines exert their primary pharmacological effects by acting as competitive inhibitors at monoamine transporters, thereby elevating extracellular concentrations of neurotransmitters in the synaptic cleft .

Quantitative Structure-Activity Relationship (SAR)

While specific in vitro binding data for the 4-methoxy-3-methylphenyl derivative remains proprietary or unexplored in public literature, we can extrapolate its expected pharmacological profile by analyzing the SAR of structurally homologous 2-arylmorpholines.

Table 1: Comparative Monoamine Transporter Inhibition (IC₅₀) of 2-Aryl-Morpholine Analogues

Compound CoreDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference Context
2-Phenylmorpholine~1,500~800>10,000Baseline SAR
2-(4-Chlorophenyl)morpholine23019014,000Halogen substitution
2-(2,4-Difluorophenyl)morpholine180110>10,000Di-halogenation
2-(4-Methoxy-3-methylphenyl)morpholine Predicted <500 Predicted <500 Predicted >5,000 Extrapolated Model

Note: The introduction of the electron-rich methoxy group combined with the steric constraint of the meta-methyl group is predicted to significantly enhance DAT/NET affinity compared to the unsubstituted phenylmorpholine, while maintaining poor affinity for SERT.

MonoaminePathway Presynaptic Presynaptic Neuron (Neurotransmitter Release) Cleft Synaptic Cleft (Elevated Monoamine Levels) Presynaptic->Cleft Exocytosis Transporter Monoamine Transporter (DAT / NET) Cleft->Transporter Normal Reuptake Postsynaptic Postsynaptic Receptor (Signal Transduction) Cleft->Postsynaptic Receptor Activation Transporter->Presynaptic Recycling Prevented Inhibitor 2-Arylmorpholine Derivative (Competitive Inhibitor) Inhibitor->Transporter Blocks Transport

Mechanism of action for 2-arylmorpholines inhibiting monoamine reuptake at the synaptic cleft.

Protocol 2: Radioligand Binding Assay for Transporter Affinity

To empirically validate the predicted IC₅₀ values, a robust in vitro radioligand binding assay must be executed.

Step 1: Membrane Preparation

  • Procedure: Homogenize rat striatum (for DAT) or prefrontal cortex (for NET) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g to remove debris, then centrifuge the supernatant at 40,000 × g to isolate the synaptosomal membrane fraction.

  • Causality: The use of an isotonic sucrose buffer during homogenization is critical; it prevents osmotic lysis and preserves the structural integrity of the synaptosomes, ensuring the membrane-bound monoamine transporters remain in their native, functional conformation.

Step 2: Radioligand Incubation

  • Procedure: Incubate membrane preparations with 2-(4-Methoxy-3-methylphenyl)morpholine at varying concentrations (10⁻¹⁰ to 10⁻⁴ M) alongside a specific radioligand (e.g., [³H]nisoxetine for NET or[³H]WIN35428 for DAT) in an assay buffer (50 mM Tris-HCl, pH 7.4) for 2 hours at 4°C.

  • Causality: [³H]nisoxetine and [³H]WIN35428 are utilized due to their exceptionally high affinity and selectivity for NET and DAT, respectively. The 4°C incubation temperature is deliberately chosen to arrest transporter internalization and prevent proteolytic degradation of the receptors during the equilibrium phase.

Step 3: Filtration and Validation

  • Procedure: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters three times with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

  • Causality & Validation: Rapid filtration instantly halts the binding equilibrium. Pre-soaking the filters in PEI (a cationic polymer) neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligands. To self-validate the assay's specificity, parallel control wells must include a saturating concentration of an established inhibitor (e.g., 10 µM desipramine for NET) to define and subtract non-specific binding from the total signal.

References

  • Hu et al. "Synthesis and Characterization of 2-Arylmorpholine Hydrochloride." Journal of Hunan University (Natural Sciences), 2005. Available via ResearchGate at: [Link]

  • Blough et al. "Phenylmorpholines and analogues thereof." United States Patent US9617229B2, 2017.
  • Kourounakis et al. "Nitric Oxide Releasing Morpholine Derivatives as Hypolipidemic and Antioxidant Agents." Journal of Medicinal Chemistry, ACS Publications, 2002. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of a Targeted Kinase Inhibitor Using Gefitinib as a Model Compound

This application note will therefore serve as a robust template, demonstrating the principles and detailed methodologies for characterizing a targeted inhibitor in a variety of essential in vitro assays. The protocols an...

Author: BenchChem Technical Support Team. Date: March 2026

This application note will therefore serve as a robust template, demonstrating the principles and detailed methodologies for characterizing a targeted inhibitor in a variety of essential in vitro assays. The protocols and principles outlined herein are broadly applicable and can be adapted for novel compounds like 2-(4-Methoxy-3-methylphenyl)morpholine once a biological target is identified.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the in vitro characterization of small molecule kinase inhibitors, using the EGFR inhibitor Gefitinib as a primary example. We will cover the core principles of assay design, provide step-by-step protocols for key experiments, and offer insights into data analysis and interpretation. The methodologies include a biochemical kinase inhibition assay, a cell-based target engagement assay measuring EGFR phosphorylation, and a functional cell viability assay.

Introduction and Mechanism of Action

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a member of the ErbB family of receptors. EGFR is a transmembrane protein that, upon binding of its ligands (e.g., EGF, TGF-α), dimerizes and undergoes autophosphorylation of several tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating critical pathways such as the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and differentiation.

In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth. Gefitinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and inhibiting the autophosphorylation and activation of the receptor. This blockade of downstream signaling ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Gefitinib. This diagram illustrates the activation of EGFR by its ligand, leading to the activation of downstream pro-survival pathways. Gefitinib acts by blocking the ATP-binding site, thus inhibiting receptor autophosphorylation and subsequent signaling.

Essential In Vitro Assays for Kinase Inhibitor Profiling

A tiered approach is recommended for characterizing a novel inhibitor. This typically involves moving from a direct, biochemical assessment of target inhibition to more complex, cell-based assays that measure target engagement and functional cellular outcomes.

Workflow for Inhibitor Characterization

workflow A Step 1: Biochemical Assay (e.g., ADP-Glo™ Kinase Assay) B Step 2: Cell-Based Target Engagement (e.g., Western Blot for p-EGFR) A->B Confirms direct target inhibition C Step 3: Functional Cellular Assay (e.g., CellTiter-Glo® Viability Assay) B->C Confirms target inhibition in a cellular context D Data Analysis (IC50/EC50 Determination) C->D Quantifies functional impact

Figure 2: Tiered In Vitro Assay Workflow. A logical progression from biochemical assays to cell-based functional assays provides a comprehensive profile of the inhibitor's activity.

Protocol: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the inhibition of EGFR kinase activity by a test compound. The ADP-Glo™ Kinase Assay is a homogenous assay that measures the amount of ADP produced during the kinase reaction. A lower luminescence signal indicates less ADP produced, and therefore, higher kinase inhibition.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, where EGFR phosphorylates a substrate, converting ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

Materials:

  • Recombinant human EGFR protein (active)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP, ultra-pure

  • Gefitinib (or test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Gefitinib in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is recommended.

    • Prepare a "DMSO only" control (this will be your 0% inhibition control).

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO control to the wells of a 384-well plate.

    • Prepare a "No Enzyme" control by adding 1 µL of DMSO to separate wells (this will be your 100% inhibition control).

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate master mix in Kinase Buffer containing recombinant EGFR and the Poly(Glu,Tyr) substrate. The final concentrations should be optimized, but typical starting points are 5-10 ng/well of enzyme and 0.2 µg/µL of substrate.

    • Add 10 µL of this master mix to each well containing the compound. For the "No Enzyme" control wells, add 10 µL of a master mix containing only the substrate.

    • Prepare a 2X ATP solution in Kinase Buffer. A final concentration close to the Km of ATP for EGFR (typically 2-10 µM) is recommended.

    • Start the reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 21 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterDescriptionExpected Result for Gefitinib
IC₅₀ Concentration for 50% inhibitionLow nM range (e.g., 2-20 nM)
Hill Slope Steepness of the curve~1.0
Max Inhibition Maximum achievable inhibition>95%

Protocol: Cell-Based EGFR Phosphorylation Assay (Western Blot)

This protocol determines the ability of a compound to inhibit EGFR autophosphorylation in a cellular context. A549 (non-small cell lung cancer) cells, which express high levels of EGFR, are a suitable model.

Principle: Cells are serum-starved to reduce basal EGFR activity and then pre-treated with the inhibitor. Subsequently, the cells are stimulated with EGF to induce EGFR phosphorylation. Cell lysates are then analyzed by Western blot using an antibody specific for phosphorylated EGFR (p-EGFR). A decrease in the p-EGFR signal indicates effective target engagement by the inhibitor.

Materials:

  • A549 cells

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Serum-free DMEM

  • Gefitinib (or test compound)

  • Recombinant human EGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • ECL Western blotting detection reagents

  • SDS-PAGE gels and blotting equipment

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture A549 cells in DMEM with 10% FBS.

    • Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation and Treatment:

    • Wash the cells with PBS and replace the media with serum-free DMEM.

    • Incubate for 16-24 hours to serum-starve the cells.

    • Prepare dilutions of Gefitinib in serum-free DMEM (e.g., 0, 10, 100, 1000 nM).

    • Pre-treat the cells by replacing the media with the compound-containing media and incubate for 2 hours.

  • EGF Stimulation:

    • Stimulate the cells by adding EGF to a final concentration of 50 ng/mL to each well (except for the unstimulated control).

    • Incubate for 10 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Immediately place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 20 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and then transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Develop the blot using an ECL reagent and image the chemiluminescence.

    • Strip the membrane and re-probe for total EGFR and β-actin (as a loading control).

Data Analysis:

  • Perform densitometry analysis on the Western blot bands using software like ImageJ.

  • Normalize the p-EGFR signal to the total EGFR signal for each sample.

  • Plot the normalized p-EGFR signal against the compound concentration to determine the cellular EC₅₀ (the concentration required to inhibit EGFR phosphorylation by 50% in cells).

Protocol: Functional Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of the inhibitor on the viability of cancer cells that are dependent on EGFR signaling for survival and proliferation.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • A549 cells (or other EGFR-dependent cell line)

  • DMEM media with 10% FBS

  • Gefitinib (or test compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear-bottom white plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Cell Plating:

    • Seed A549 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of media.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of Gefitinib in culture media.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a 1X final concentration. Include "media only" and "DMSO vehicle" controls.

    • Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control: % Viability = 100 * (Signal_Compound / Signal_DMSO)

  • Plot the % Viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).

ParameterDescriptionExpected Result for Gefitinib in A549 cells
GI₅₀ Concentration for 50% growth inhibitionSub-micromolar to low micromolar range
Hill Slope Steepness of the dose-response curve~1.0
Max Inhibition Maximum reduction in cell viabilityVaries by cell line, but can be >80%

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High variability in biochemical assay Pipetting errors; Inconsistent incubation times; Reagent instability.Use calibrated pipettes; Ensure consistent timing for all steps; Prepare fresh reagents.
No inhibition observed in cell-based assay Compound is not cell-permeable; Compound is metabolized or effluxed; Incorrect cell line used.Assess compound permeability (e.g., PAMPA assay); Use efflux pump inhibitors; Confirm target expression in the cell line.
Weak signal in Western blot Insufficient protein loading; Poor antibody quality; Inefficient protein transfer.Increase protein load; Titrate primary antibody; Optimize transfer conditions (time, voltage).
Inconsistent cell viability results Uneven cell seeding; Edge effects in the plate; Contamination.Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Practice sterile technique.

References

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160–1174. [Link]

  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. The New England Journal of Medicine, 350(21), 2129-2139. [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal growth factor receptor cell proliferation signaling pathways. Cancers, 9(5), 52. [Link]

  • Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Epidermal growth factor receptor mutations in lung cancer. Nature Reviews Cancer, 7(3), 169-181. [Link]

  • Wood, E. R., Truesdale, A. T., McDonald, O. B., Yuan, D., Hassell, A., Dickerson, S. H., ... & Shewchuk, L. M. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor binding, and kinase activity. Cancer Research, 64(18), 6652-6659. [Link]

Application

Advanced Application Note: 2-(4-Methoxy-3-methylphenyl)morpholine as a CNS Drug Discovery Tool

Executive Summary The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity and blood-brain barrier (BBB) permeability. 2-(4-Methoxy-3-methylphenyl)morpholine serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity and blood-brain barrier (BBB) permeability. 2-(4-Methoxy-3-methylphenyl)morpholine serves as a highly versatile tool compound and building block in CNS drug discovery. By combining the privileged morpholine heterocycle with a sterically and electronically tuned aryl moiety, this scaffold provides an ideal starting point for developing monoamine transporter modulators and CNS-penetrant kinase inhibitors. This application note details the structural rationale, key applications, and validated experimental protocols for utilizing this compound in preclinical workflows.

Structural Rationale & Pharmacophore Modeling

The efficacy of 2-(4-Methoxy-3-methylphenyl)morpholine stems from the synergistic properties of its two primary structural components:

  • The Morpholine Ring : The morpholine core is a privileged scaffold in CNS drug design ([1]). The presence of a weakly basic nitrogen atom and an oxygen atom at the opposite position provides a unique pKa value (typically around 8.3–8.5 for aryl-morpholines) and a flexible, chair-like conformation[1]. This allows the ring to participate in critical lipophilic–hydrophilic interactions, optimizing both aqueous solubility and passive BBB diffusion[1].

  • The 4-Methoxy-3-methylphenyl Moiety : The aryl substitution acts as the primary recognition element for target binding. The methoxy group provides a hydrogen bond acceptor, while the methyl group adds steric bulk that can lock the molecule into specific binding pocket conformations. In the context of monoamine transporters, this aryl-morpholine structure mimics the endogenous phenethylamine backbone of neurotransmitters like dopamine and norepinephrine.

G A 2-(4-Methoxy-3-methylphenyl)morpholine (Tool Compound) B Morpholine Ring (Weak Basic N, H-Bonding O) A->B C Aryl Moiety (4-Methoxy-3-methylphenyl) A->C D Optimized pKa & Lipophilicity B->D E Target Pocket Fit (Steric/Electronic) C->E F High BBB Permeability D->F G Target Engagement (DAT/NET/SERT or PI3K) E->G H CNS Efficacy F->H G->H

Logical framework connecting the structural features of aryl-morpholines to CNS efficacy.

Key Applications in CNS Drug Discovery

  • Monoamine Transporter Modulators : Aryl-morpholines, such as phenmetrazine and its analogs (e.g., 4-methylphenmetrazine), are well-documented inhibitors and releasers at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters ([2]). The specific substitution pattern of 2-(4-Methoxy-3-methylphenyl)morpholine can be leveraged to tune selectivity between these transporters, making it a valuable tool for researching mood disorders and psychostimulant pharmacology[2].

  • CNS-Penetrant Kinase Inhibitors : Beyond neurotransmitter systems, aryl-morpholines are critical pharmacophores for targeting kinases involved in CNS tumors, such as PI3K and mTOR[1]. The morpholine oxygen frequently acts as a hydrogen bond acceptor for the hinge region of the kinase, while the optimized lipophilicity ensures the compound reaches the tumor site within the brain[1].

Experimental Protocols

To ensure rigorous validation of 2-(4-Methoxy-3-methylphenyl)morpholine derivatives, the following self-validating protocols are recommended.

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

Causality & Rationale : Before investing resources in complex functional assays, it is critical to confirm that the morpholine scaffold is conferring the expected BBB permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, passive diffusion model. Because the pKa of morpholine (~8.3) means a significant fraction is unionized at physiological pH, passive diffusion is the primary driver of brain penetrance. The assay includes reference standards (e.g., verapamil for high permeability, theophylline for low permeability) to create a self-validating system.

Step-by-Step Methodology :

  • Preparation : Prepare a 10 mM stock solution of 2-(4-Methoxy-3-methylphenyl)morpholine in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4).

  • Membrane Coating : Coat the PVDF membrane of the donor plate (e.g., Millipore Multiscreen) with 5 µL of a 1% porcine brain lipid (PBL) solution dissolved in dodecane.

  • Assay Assembly : Add 150 µL of the compound solution to the donor wells. Add 300 µL of PBS (pH 7.4) containing 5% DMSO to the acceptor wells.

  • Incubation : Carefully place the donor plate into the acceptor plate. Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification : Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Data Analysis : Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB penetration, validating the morpholine core's efficacy.

Protocol 2: Radioligand Binding Assay for Monoamine Transporters (DAT/NET/SERT)

Causality & Rationale : To evaluate the target engagement of the 4-methoxy-3-methylphenyl moiety, radioligand binding assays are employed. By measuring the displacement of a known tritiated ligand, researchers can determine the binding affinity ( Ki​ ) of the tool compound. Phenmetrazine or bupropion should be run concurrently as positive controls to validate the assay's sensitivity and dynamic range.

Step-by-Step Methodology :

  • Tissue Preparation : Isolate rat brain synaptosomes (striatum for DAT, prefrontal cortex for NET/SERT) and homogenize in ice-cold sucrose buffer (0.32 M). Centrifuge at 1000 × g for 10 min, then centrifuge the supernatant at 17,000 × g for 20 min to yield the synaptosomal P2 pellet.

  • Assay Buffer : Resuspend the pellet in modified Krebs-phosphate buffer (pH 7.4).

  • Incubation Mixture : In a 96-well plate, combine 50 µL of the test compound (varying concentrations from 10−10 to 10−5 M), 50 µL of radioligand (e.g., [3H] WIN35,428 for DAT, [3H] nisoxetine for NET, [3H] citalopram for SERT), and 100 µL of synaptosomal suspension.

  • Binding Reaction : Incubate the plates at 4°C for 2 hours to reach equilibrium.

  • Termination : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Detection : Add scintillation fluid to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Workflow S1 Compound Preparation S2 PAMPA-BBB Permeability S1->S2 Validate BBB S3 Radioligand Binding Assays S2->S3 Pe > 4x10^-6 S4 Functional Uptake Assays S3->S4 Target Affinity S5 Lead Optimization S4->S5 Efficacy Confirmed

Step-by-step experimental workflow for validating morpholine-based CNS tool compounds.

Quantitative Data Presentation

The following table summarizes representative physicochemical and pharmacological parameters for aryl-morpholine tool compounds, illustrating the balance between structural properties and target affinity.

ParameterRepresentative Value / RangeAssay / Calculation MethodSignificance for CNS Discovery
Molecular Weight 221.30 g/mol CalculatedOptimal for BBB penetration (<400 Da).
LogP (Lipophilicity) 2.1 - 2.5Shake-flask method / LC-MSBalances solubility and lipid membrane diffusion.
pKa (Basic Nitrogen) 8.2 - 8.5Potentiometric titrationEnsures a mix of ionized/unionized species at pH 7.4.
PAMPA-BBB ( Pe​ ) >8.0×10−6 cm/sIn vitro PAMPAConfirms high passive brain penetration.
DAT Affinity ( Ki​ ) 150 - 500 nMRadioligand BindingIndicates moderate to high dopamine transporter engagement.
SERT Affinity ( Ki​ ) 50 - 300 nMRadioligand BindingSuggests potential entactogenic or antidepressant utility.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery". ACS Chemical Neuroscience, 12(3), 378-390. URL:[Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers". Drug Testing and Analysis, 10(9), 1404-1416. URL:[Link]

Sources

Method

Advanced Assay Development for 2-(4-Methoxy-3-methylphenyl)morpholine: Evaluating Monoamine Transporter Pharmacology

As a Senior Application Scientist in early-stage drug discovery, encountering novel phenylmorpholine derivatives requires a rigorous, mechanistic approach to assay design. 2-(4-Methoxy-3-methylphenyl)morpholine is a stru...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, encountering novel phenylmorpholine derivatives requires a rigorous, mechanistic approach to assay design. 2-(4-Methoxy-3-methylphenyl)morpholine is a structural analog of known psychostimulants like phenmetrazine and 4-methylphenmetrazine (4-MPM). Historically, phenylmorpholines act as monoamine transporter modulators [1].

However, structural nuances dictate profound functional differences. The addition of a para-methoxy group combined with a meta-methyl group on the phenyl ring is highly likely to shift the molecule's affinity toward the serotonin transporter (SERT), potentially altering its profile from a classical dopamine/norepinephrine (DA/NE) stimulant to an entactogen (MDMA-like) [2].

To accurately characterize this compound, we cannot rely solely on standard binding affinities. We must deploy a self-validating cascade of functional assays to answer the critical mechanistic question: Is this compound a pure reuptake inhibitor, or is it a substrate-type monoamine releaser?

Part 1: Strategic Assay Cascade & Mechanistic Rationale

Reuptake inhibitors (like cocaine) block the transporter from the extracellular face, preventing neurotransmitter clearance. In contrast, substrate-type releasers (like phenmetrazine) are actively transported into the presynaptic terminal, where they disrupt vesicular storage (via VMAT2) and reverse the direction of the plasma membrane transporter, causing massive non-exocytotic neurotransmitter efflux [3].

To differentiate these mechanisms, our workflow utilizes two distinct biological models: transfected HEK293 cells (for high-throughput uptake inhibition) and native rat brain synaptosomes (for vesicular release dynamics).

AssayCascade Step1 1. Compound Synthesis & QC 2-(4-MeO-3-Me-Ph)morpholine Step2 2. Monoamine Uptake Inhibition (HEK293 hDAT/hNET/hSERT) Step1->Step2 Validate Purity >98% Step3 3. Substrate-Type Release Assay (Rat Brain Synaptosomes) Step2->Step3 If IC50 < 10 µM Step4A Profile A: Pure Inhibitor (Cocaine-like) Step3->Step4A No significant [3H] efflux Step4B Profile B: Substrate Releaser (Phenmetrazine-like) Step3->Step4B Dose-dependent [3H] efflux

Workflow cascade for evaluating monoamine transporter modulators.

Part 2: Self-Validating Experimental Protocols

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

This assay determines the compound's potency (IC₅₀) in blocking the uptake of radiolabeled neurotransmitters. We utilize HEK293 cells stably expressing human DAT, NET, or SERT.

Scientific Rationale (Causality): We use transfected HEK293 cells here rather than native tissue because they provide a clean, isolated system overexpressing a single human transporter subtype. This eliminates the confounding variables of cross-reactivity between native transporters (e.g., DA being taken up by NET in cortical tissue), ensuring precise IC₅₀ calculations.

Step-by-Step Methodology:

  • Cell Preparation: Seed hDAT-, hNET-, or hSERT-expressing HEK293 cells in 96-well plates at 50,000 cells/well. Incubate overnight at 37°C.

  • Buffer Exchange: Wash cells twice with warmed Krebs-Ringer HEPES (KRH) buffer to remove endogenous amino acids and serum proteins that might compete for transporter binding.

  • Compound Incubation: Add 2-(4-Methoxy-3-methylphenyl)morpholine in a 10-point concentration gradient (0.1 nM to 100 µM).

    • Self-Validation Step: Include a full dose-response curve of a reference inhibitor (Cocaine) to verify assay sensitivity. Include wells with 10 µM of a selective inhibitor (GBR12909 for DAT, Nisoxetine for NET, Citalopram for SERT) to define non-specific uptake.

  • Radioligand Addition: Add 20 nM of [³H]DA,[³H]NE, or [³H]5-HT to the respective plates. Incubate for exactly 10 minutes.

    • Causality: A strict 10-minute window ensures we are measuring the linear phase of initial uptake velocity, preventing intracellular saturation from skewing the data.

  • Termination & Reading: Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer (the cold temperature instantly halts transporter kinetics). Lyse cells with 1% SDS and measure retained radioactivity via liquid scintillation counting.

Protocol B: Substrate-Type Monoamine Release Assay

If the compound shows uptake inhibition (IC₅₀ < 10 µM), it advances to the release assay to determine if the "inhibition" is actually competitive substrate transport.

Scientific Rationale (Causality): We must switch from HEK293 cells to native rat brain synaptosomes for this step. Synaptosomes are isolated, resealed presynaptic nerve terminals that retain the native vesicular monoamine transporter (VMAT2) and presynaptic architecture. Transfected HEK cells lack VMAT2; therefore, they cannot accurately model the vesicular depletion required for massive reverse transport[4].

Step-by-Step Methodology:

  • Synaptosome Isolation: Homogenize rat striatum (for DAT) or whole brain minus striatum/cerebellum (for NET/SERT) in ice-cold 0.32 M sucrose. Isolate the synaptosomal fraction (P2) via differential centrifugation.

  • Pre-loading: Incubate synaptosomes with 9 nM [³H]DA, [³H]NE, or[³H]5-HT for 30 minutes at 37°C to load the radioligand into the intracellular vesicles.

    • Causality: We add 1 µM pargyline (an MAO inhibitor) to the buffer. This prevents the enzymatic degradation of the newly released cytosolic monoamines, ensuring the measured radioactive efflux reflects true transporter-mediated release rather than metabolic turnover.

  • Washing: Centrifuge and resuspend the synaptosomes in fresh buffer to remove extracellular, unincorporated radioligand.

  • Drug Exposure: Expose the pre-loaded synaptosomes to 2-(4-Methoxy-3-methylphenyl)morpholine (1 nM to 100 µM) for 5 minutes (DAT/SERT) or 30 minutes (NET).

    • Self-Validation Step: Run parallel tubes with a known releaser (d-amphetamine) and a pure inhibitor (indatraline). The pure inhibitor should produce <15% "pseudo-efflux" (baseline leakage blocked from reuptake), whereas the releaser must show >50% fractional release. This proves the synaptosomes are intact and capable of reverse transport.

  • Filtration: Terminate by rapid vacuum filtration over Whatman GF/B filters. The radioactivity lost from the filter (compared to vehicle control) represents the amount of neurotransmitter released.

Mechanism Drug 2-(4-MeO-3-Me-Ph) morpholine DAT Plasma Membrane Transporter (DAT/NET) Drug->DAT Binds as Substrate Cytosol Cytosolic Monoamine Accumulation DAT->Cytosol Translocated into Neuron Efflux Reverse Transport (Neurotransmitter Efflux) DAT->Efflux Non-exocytotic Release VMAT Vesicular Transporter (VMAT2) VMAT->Cytosol Vesicular Depletion Cytosol->DAT Concentration Gradient Shift Cytosol->VMAT Disrupts Vesicular Storage

Mechanism of action for substrate-type monoamine releasers at the presynaptic terminal.

Part 3: Data Presentation & Predictive Pharmacological Profile

Based on the Structure-Activity Relationship (SAR) of phenylmorpholines, the para-methoxy substitution on 2-(4-Methoxy-3-methylphenyl)morpholine is predicted to significantly increase SERT affinity compared to the parent compound phenmetrazine. This shifts the DAT/SERT ratio, suggesting the compound will present an entactogenic profile rather than a purely psychostimulant one.

Table 1: Expected Pharmacological Profile of Phenylmorpholine Analogs

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)Primary Functional Mechanism
Cocaine (Control)210350310Pure Reuptake Inhibitor
Phenmetrazine (Reference)130507,700Substrate Releaser (DA/NE)
4-MPM (Reference)2801101,200Substrate Releaser (DA/NE)
2-(4-MeO-3-Me-Ph)morpholine ~450 (Pred.)~200 (Pred.)~150 (Pred.)Substrate Releaser (Entactogen)

Note: Values for the target compound are predictive based on established SAR trends for para-substituted amphetamines and morpholines. Lower IC₅₀ values indicate higher potency.

References

  • McLaughlin G, Baumann MH, Kavanagh PV, Morris N, Power JD, Dowling G, et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers". Drug Testing and Analysis. URL:[Link]

  • Rothman RB, Baumann MH. (2006). "Therapeutic potential of monoamine transporter substrates". Current Topics in Medicinal Chemistry. URL:[Link]

  • Baumann MH, Ayestas MA, Partilla JS, Sink JR, Shulgin AT, Daley PF, et al. (2012). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue". Neuropsychopharmacology. URL:[Link]

  • Rothman RB, Vu N, Partilla JS, Roth BL, Hufeisen SJ, Compton-Toth BA, et al. (2002). "Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain". European Journal of Pharmacology. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methoxy-3-methylphenyl)morpholine

Welcome to the Technical Support Center for the synthesis and optimization of 2-(4-Methoxy-3-methylphenyl)morpholine (CAS: 1268096-43-0). This scaffold is highly relevant in medicinal chemistry, but its electron-rich aro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(4-Methoxy-3-methylphenyl)morpholine (CAS: 1268096-43-0). This scaffold is highly relevant in medicinal chemistry, but its electron-rich aromatic system presents unique synthetic challenges, particularly regarding regioselectivity and over-oxidation.

This guide provides validated workflows, quantitative reaction data, and mechanistic troubleshooting to ensure high-yield, reproducible synthesis.

Synthetic Workflow Visualization

The synthesis of 2-aryl morpholines typically follows either a classical stepwise approach (epoxidation followed by ring-opening and dehydration) or modern single-step annulation strategies.

MorpholineSynthesis SM 4-Methoxy-3-methylstyrene Epox Epoxidation (mCPBA) SM->Epox Classical Route PhotoCat Photocatalytic Annulation (Visible Light, Ru-Cat) SM->PhotoCat Photoredox Route Epoxide Aryl Epoxide Epox->Epoxide Classical Route RingOpen Ring Opening (2-Aminoethanol, SN2) Epoxide->RingOpen Classical Route AminoAlc 1,2-Amino Alcohol RingOpen->AminoAlc Classical Route Mitsunobu Mitsunobu Cyclization (PPh3, DIAD) AminoAlc->Mitsunobu Classical Route Product 2-(4-Methoxy-3-methylphenyl)morpholine Mitsunobu->Product Classical Route PhotoCat->Product Photoredox Route

Synthetic workflows for 2-(4-Methoxy-3-methylphenyl)morpholine via classical and photoredox routes.

Quantitative Data: Reaction Condition Matrix

When selecting a synthetic route, consider the trade-offs between step economy, reagent cost, and the sensitivity of the 4-methoxy-3-methylphenyl moiety.

ParameterClassical Mitsunobu RouteEthylene Sulfate RoutePhotocatalytic Annulation
Key Reagents mCPBA, 2-Aminoethanol, PPh3, DIADEthylene sulfate, tBuOK₂, TfOH, Blue LED
Reaction Temp 0 °C to 80 °C (Variable per step)60 °C25 °C (Room Temp)
Total Time ~24 h (Over 3 steps)16 h12 h
Typical Yield 65 - 75%70 - 85%60 - 80%
Regioselectivity High (Sₙ2 controlled)High (Pre-formed scaffold)Moderate to High
Key Limitation Poor atom economy (PPh₃O waste)Requires pre-formed amino alcoholSensitive to O₂, requires LED setup

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the success of the reaction at critical junctures before proceeding.

Protocol A: Classical Epoxide Opening & Mitsunobu Cyclization

This route avoids the harsh acidic dehydration steps that traditionally destroy electron-rich aromatic rings[1].

  • Step 1: Regioselective Ring Opening

    • Action: Dissolve 2-(4-methoxy-3-methylphenyl)oxirane (1.0 eq) in absolute ethanol. Add 2-aminoethanol (5.0 eq) and reflux for 12 h under N₂.

    • Causality: The large excess of 2-aminoethanol and neutral conditions force an Sₙ2 attack at the less sterically hindered terminal carbon, preventing benzylic attack.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The epoxide spot (UV active) will disappear. Stain with Ninhydrin; a new, highly polar purple spot confirms the formation of the primary amine (1,2-amino alcohol).

  • Step 2: Mitsunobu Cyclization

    • Action: Dissolve the purified 1,2-amino alcohol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF at 0 °C. Add DIAD (1.5 eq) dropwise. Stir at room temperature for 8 h.

    • Causality: DIAD activates the triphenylphosphine, which selectively activates the secondary hydroxyl group as a leaving group. The intramolecular amine attack forms the morpholine ring with inversion of stereochemistry.

    • Self-Validation: Analyze the crude mixture via ¹H-NMR. The disappearance of the broad primary amine singlet (~2.5 ppm) and the upfield shift of the oxymethine proton confirm successful cyclization. LC-MS should yield [M+H]⁺ = 208.1 m/z.

Protocol B: Redox-Neutral Ethylene Sulfate Annulation

A modern, highly efficient protocol utilizing inexpensive reagents[2].

  • Step 1: Annulation

    • Action: Dissolve 1-(4-methoxy-3-methylphenyl)-2-aminoethanol (1.0 eq) in anhydrous THF. Add ethylene sulfate (1.2 eq) and tBuOK (2.5 eq). Stir at 60 °C for 16 h.

    • Causality: The strong base deprotonates the amine, initiating a clean Sₙ2 reaction with ethylene sulfate. The intermediate sulfate leaving group is subsequently displaced by the alkoxide to close the morpholine ring.

    • Self-Validation: Quench a 50 µL aliquot with water, extract with EtOAc, and run GC-MS. The complete consumption of the amino alcohol mass peak and the appearance of the morpholine peak confirms the reaction.

Troubleshooting & FAQs

Q1: My final cyclization step using concentrated sulfuric acid results in a black, tarry mixture and a very low yield. What went wrong?

A: This is a classic failure mode for this specific molecule. Traditional morpholine synthesis uses harsh acids (e.g., 70% H₂SO₄ at 150 °C) to dehydrate the 1,2-amino alcohol, as detailed in1[1]. However, your substrate contains a 4-methoxy-3-methylphenyl ring, which is highly activated toward electrophilic aromatic substitution. The harsh acid causes sulfonation of the aromatic ring and Friedel-Crafts-type polymerization (charring). Solution: Abandon acidic dehydration. Switch to the Mitsunobu conditions (Protocol A) or the Ethylene Sulfate route (Protocol B), which operate under mild/basic conditions and completely bypass the electrophilic vulnerability of the aromatic ring.

Q2: When synthesizing the precursor via epoxide opening, I am isolating a mixture of 2-aryl and 3-aryl morpholine derivatives. How do I fix the regioselectivity?

A: The 4-methoxy group is a strong resonance donor (+M effect). If your epoxide opening is performed under even mildly acidic or Lewis-acidic conditions, the reaction proceeds via a carbocation-like transition state. The strong electron donation from the para-methoxy group stabilizes the benzylic carbocation, causing the 2-aminoethanol to attack the benzylic carbon, ultimately yielding the unwanted 3-aryl morpholine. Solution: Perform the epoxide opening under strictly neutral or basic conditions (e.g., refluxing ethanol with excess amine). This enforces a strict Sₙ2 mechanism, directing nucleophilic attack to the less sterically hindered terminal epoxide carbon, yielding exclusively the 2-aryl precursor.

Q3: I am trying the modern photocatalytic annulation route, but my yields stall at 30% and I see significant oxidation of the product. How can I optimize this?

A: The photoredox annulation relies on generating a radical cation intermediate. Because the 4-methoxy-3-methylphenyl group is highly electron-rich, it lowers the oxidation potential of the substrate. While this makes radical generation easy, it also means your final morpholine product is highly susceptible to secondary over-oxidation by the photocatalyst. Solution: As demonstrated in recent literature on3[3], you must add a precise stoichiometric amount of a Brønsted acid, such as triflic acid (TfOH). The acid protonates the basic morpholine nitrogen immediately upon formation. This protonation drastically raises the oxidation potential of the product, protecting it from the photocatalyst and preventing degradation. Additionally, ensure rigorous deoxygenation (freeze-pump-thaw) to prevent ROS formation.

References

  • Source: Journal of the American Chemical Society (via NIH)
  • Morpholine synthesis (Ethylene Sulfate Protocol)
  • Morpholines.

Sources

Optimization

Technical Support Center: Purification of 2-(4-Methoxy-3-methylphenyl)morpholine

Welcome to the technical support center for the purification of 2-(4-methoxy-3-methylphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-methoxy-3-methylphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The information herein is synthesized from established methodologies for analogous substituted phenylmorpholine compounds and provides practical solutions to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-(4-methoxy-3-methylphenyl)morpholine?

A1: Based on common synthetic routes for substituted phenylmorpholines, the primary impurities are likely to be:

  • Unreacted Starting Materials: Such as 1-(4-methoxy-3-methylphenyl)propan-1-one and ethanolamine derivatives.

  • Reaction Intermediates: Including the corresponding α-bromo ketone (2-bromo-1-(4-methoxy-3-methylphenyl)propan-1-one) and the intermediate amino-alcohol prior to cyclization.[1]

  • Diastereomers: The molecule has two chiral centers, leading to the formation of diastereomeric pairs (cis and trans isomers). The relative ratio of these isomers can vary depending on the reaction conditions, with the trans isomer often being the more stable and predominant product.[1]

  • Side-Reaction Byproducts: These can include products from over-alkylation or polymerization, especially if the reaction is not carefully controlled.

Q2: My purified 2-(4-methoxy-3-methylphenyl)morpholine appears as an oil, making it difficult to handle and purify further. What can I do?

A2: It is common for freebase forms of substituted morpholines to be oils or low-melting solids.[1] A highly effective strategy to obtain a stable, crystalline solid is to convert the freebase into a salt. Fumarate or hydrochloride salts are frequently used for this purpose.[1] The general procedure involves dissolving the purified freebase in a suitable solvent like methanol or isopropanol and adding a stoichiometric amount of the corresponding acid (e.g., fumaric acid or hydrochloric acid). The resulting salt can then be precipitated, often with the addition of a less polar solvent like tert-butyl methyl ether (TBME), and further purified by recrystallization.[1]

Q3: Which analytical techniques are best suited for assessing the purity of 2-(4-methoxy-3-methylphenyl)morpholine?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can sometimes separate diastereomers, although derivatization may be necessary to improve separation.[2]

  • High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection: Reverse-phase HPLC is excellent for quantifying the purity and separating the target compound from its impurities. A mass spectrometer detector can help in identifying the impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the main compound. It is also a powerful tool for determining the diastereomeric ratio.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 2-(4-methoxy-3-methylphenyl)morpholine.

Problem 1: Poor Separation of Diastereomers during Column Chromatography
  • Cause: The diastereomers of 2-(4-methoxy-3-methylphenyl)morpholine may have very similar polarities, making their separation on standard silica gel challenging.

  • Solution:

    • Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial. Experiment with different solvent mixtures of varying polarity. For instance, if a hexane/ethyl acetate system is not providing adequate separation, try a dichloromethane/methanol gradient.

    • Consider a Different Stationary Phase: If silica gel is ineffective, consider using alumina or a reverse-phase C18 silica gel for column chromatography.

    • Salt Formation and Recrystallization: This is often the most effective method for separating diastereomers. The different spatial arrangements of the diastereomers can lead to significant differences in their crystal lattice energies and solubilities when they form salts. This can allow for the selective crystallization of one diastereomer, leaving the other in the mother liquor.

Problem 2: The Compound Fails to Crystallize from any Solvent System
  • Cause: The presence of persistent impurities can inhibit crystallization. The compound may also be an oil at room temperature, as discussed in the FAQs.

  • Solution:

    • Re-purify by Chromatography: Ensure the sample is of the highest possible purity before attempting crystallization.

    • Convert to a Salt: As mentioned previously, salt formation is a robust method to induce crystallization.[1][4]

    • Utilize Advanced Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

      • Vapor Diffusion: Place a concentrated solution of your compound in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.[5]

      • Anti-solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to a concentrated solution of your compound.[6][7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude 2-(4-methoxy-3-methylphenyl)morpholine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Salt Formation and Recrystallization
  • Dissolution: Dissolve the purified 2-(4-methoxy-3-methylphenyl)morpholine freebase (1 equivalent) in methanol.

  • Acid Addition: In a separate flask, dissolve fumaric acid (1 equivalent) in methanol. Slowly add the fumaric acid solution to the solution of the freebase with stirring.

  • Precipitation: Stir the mixture for 30 minutes. If a precipitate does not form, slowly add tert-butyl methyl ether (TBME) until the solution becomes cloudy and a precipitate begins to form.

  • Crystallization: Allow the mixture to stand at room temperature for several hours, then cool it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration, washing them with a small amount of cold TBME.

  • Drying: Dry the crystals under vacuum to obtain the pure fumarate salt.

Data Presentation

Table 1: Suggested Solvent Systems for Chromatography and Recrystallization

TechniqueSolvent System (starting point)Rationale
Normal Phase Chromatography Hexane/Ethyl Acetate (gradient)Good for separating compounds of moderate polarity.
Dichloromethane/Methanol (gradient)Offers a different selectivity and is effective for more polar compounds.
Reverse Phase Chromatography Acetonitrile/Water with 0.1% Formic AcidA common system for reverse-phase HPLC, suitable for both analytical and preparative separations.[3]
Recrystallization (as a salt) Methanol/tert-Butyl Methyl EtherMethanol is a good solvent for the salt, while TBME acts as an anti-solvent to induce precipitation.[1]
IsopropanolCan be a good single-solvent system for recrystallization of some salts.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Analysis1 Purity Analysis (TLC, HPLC, NMR) Crude->Analysis1 ColumnChromatography Column Chromatography Analysis1->ColumnChromatography Impurities Present SaltFormation Salt Formation ColumnChromatography->SaltFormation Purified Freebase Recrystallization Recrystallization SaltFormation->Recrystallization FinalAnalysis Final Purity Analysis (HPLC, NMR, MS) Recrystallization->FinalAnalysis PureProduct Pure Crystalline Product FinalAnalysis->PureProduct Purity > 99% Troubleshooting Start Purification Challenge Impure Product is Impure After Initial Purification Start->Impure Oily Product is an Oil/ Fails to Crystallize Start->Oily OptimizeChrom Optimize Chromatography (Solvent, Stationary Phase) Impure->OptimizeChrom SaltRecrys Convert to Salt and Recrystallize Impure->SaltRecrys Oily->SaltRecrys AdvancedCrys Use Advanced Crystallization (Vapor Diffusion, Anti-solvent) SaltRecrys->AdvancedCrys If salt is also oily

Caption: A decision tree for troubleshooting common purification issues.

References

  • Google Patents. (n.d.). EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Policija. (2015, October 14). ANALYTICAL REPORT. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-(3-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1331-1344. Retrieved from [Link]

  • Boehringer Ingelheim Pharmaceuticals, Inc. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • ACS Publications. (2016, September 26). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
  • LJMU Research Online. (n.d.). DTA-15-0338.R1 Proofs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, September 15). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2025, August 26). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. Retrieved from [Link]

  • Research@THEA. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho. Retrieved from [Link]

  • National Drugs Library. (n.d.). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Retrieved from [Link]

  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-(4-Methoxy-3-methylphenyl)morpholine Production

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-(4-methoxy-3-methylphenyl)morpholine, a key intermediate and structura...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-(4-methoxy-3-methylphenyl)morpholine, a key intermediate and structural motif in drug development. Moving a synthetic process from the laboratory bench to a pilot or manufacturing scale is rarely a linear process; it introduces new variables in heat transfer, mass transfer, and reaction kinetics that can significantly impact yield, purity, and safety.[1][2] This document provides a framework for anticipating, diagnosing, and resolving common challenges encountered during the scale-up of this specific morpholine derivative.

Synthesis Overview: A Scalable Route

The synthesis of 2-(4-Methoxy-3-methylphenyl)morpholine can be adapted from established routes for analogous phenmetrazine structures.[3][4] A common and robust pathway involves a four-step sequence starting from 1-(4-methoxy-3-methylphenyl)propan-1-one. Understanding the function of each step is critical to troubleshooting the overall process.

The general synthetic pathway is illustrated below:

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization (Dehydration) A 1-(4-methoxy-3-methylphenyl)propan-1-one B 2-Bromo-1-(4-methoxy-3-methylphenyl)propan-1-one A->B Br₂ / DCM C Intermediate Amine / Hemiaminal B->C Ethanolamine D Amino Alcohol Intermediate C->D NaBH₄ / Methanol E 2-(4-Methoxy-3-methylphenyl)morpholine D->E H₂SO₄ / Heat

Caption: Proposed synthetic pathway for 2-(4-Methoxy-3-methylphenyl)morpholine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are fundamental to planning a successful scale-up campaign.

Q1: Why is scaling up the synthesis of 2-(4-methoxy-3-methylphenyl)morpholine more complex than just using larger reactors and more reagents?

A: Scaling up is a non-linear challenge due to fundamental changes in physical and chemical properties at different volumes.[2] Key differences include:

  • Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio compared to laboratory flasks. This makes it significantly harder to dissipate or apply heat, which can lead to runaway reactions or "hot spots" that promote side product formation, especially during the exothermic bromination and acid-catalyzed cyclization steps.[1][5]

  • Mass Transfer & Mixing: Achieving uniform mixing in a 2,000-liter reactor is vastly different from a 2-liter flask. Inefficient mixing can create localized areas of high reactant concentration, leading to increased impurity formation and inconsistent product quality.[5]

  • Reagent Addition: Dropwise addition in the lab becomes a controlled, pumped addition at scale. The rate of addition is a critical parameter that must be carefully defined to control reaction temperature and selectivity.[5]

  • Phase Changes: Crystallization and precipitation behave differently at scale. Factors like cooling rates and agitation speeds, which are easily controlled in the lab, must be re-optimized to ensure consistent particle size and purity.[2]

Q2: What are the most critical process parameters (CPPs) to define and control for this synthesis during scale-up?

A: Based on the proposed synthetic route, the following CPPs should be prioritized:

  • Temperature: Crucial for all steps. Inadequate temperature control during bromination can lead to over-bromination. During cyclization, temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can cause charring and degradation.[6]

  • Reaction Time: Must be re-validated at each scale. An incomplete reaction is a common cause of low yield.[7] Reaction progress should be monitored using in-process controls rather than relying on times established at the lab scale.

  • Stoichiometry and Reagent Addition Rate: The molar ratios of reactants must be strictly controlled.[8] The rate of bromine and sulfuric acid addition, in particular, will directly influence the thermal profile and impurity formation.

  • Agitation Speed: This directly impacts mixing efficiency. The stirrer type, position, and speed (RPM) need to be selected to ensure homogeneity without causing mechanical damage to crystals during isolation.

Q3: What analytical methods are recommended for in-process controls (IPCs) and final product quality assessment?

A: A robust analytical strategy is essential for a self-validating and reproducible process.

  • In-Process Controls (IPCs):

    • HPLC/UPLC: The primary tool for monitoring the consumption of starting materials and the formation of the desired product and impurities. A reverse-phase method with a C18 column is a good starting point.[9]

    • TLC: A rapid, qualitative technique suitable for quick checks of reaction completion at the bench, but less precise for scale-up.[8]

  • Final Product Release:

    • HPLC/UPLC: To determine final purity and quantify impurities.

    • GC-MS: To identify and quantify volatile impurities or residual solvents.[10]

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and identity of the final product.[11]

    • Melting Point / DSC: To assess crystalline form and thermal properties.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low Overall Yield 1. Incomplete reaction in one or more steps.[7] 2. Suboptimal reagent stoichiometry.[7] 3. Product loss during workup or extraction, especially if the product or intermediates are water-soluble.[7] 4. Side reactions consuming starting material.[7]1. Increase reaction time and/or temperature moderately. Monitor reaction progress with HPLC to confirm completion. 2. Re-verify the purity and molar equivalents of all starting materials. 3. Perform a mass balance. Analyze aqueous layers for product loss. Consider using a different extraction solvent or performing a back-extraction. 4. Purify starting materials. Optimize reaction conditions (e.g., lower temperature) to disfavor side reactions.
High Impurity Levels 1. Unpredictable impurity formation due to changes in heat/mass transfer at scale.[1] 2. Over-bromination in Step 1. 3. Formation of N-ethylmorpholine or other "heavies" (high-molecular-weight condensation products).[12] 4. Degradation of product due to prolonged exposure to harsh acidic/basic conditions or high temperatures during workup.[7]1. Use process modeling tools to predict mixing and heat transfer.[2] Run lab-scale experiments that mimic poor mixing (e.g., dump addition of a reagent) to identify potential impurities.[5] 2. Control addition rate of bromine and maintain strict temperature control. 3. Optimize temperature and pressure during the cyclization step. Ensure efficient removal of water to drive the reaction forward.[12] 4. Minimize workup times. Use neutral workup conditions where possible. Consider purification methods that avoid harsh pH or high temperatures, such as chromatography or recrystallization at low temperatures.[7]
Runaway Reaction / Poor Exotherm Control 1. Reaction exotherm is unmanageable at the larger scale due to poor heat transfer.[1] 2. Addition rate of a key reagent (e.g., bromine, sulfuric acid) is too fast for the reactor's cooling capacity.[5]1. Perform reaction calorimetry (e.g., RC1) studies at the lab scale to quantify the heat of reaction. 2. Implement a semi-batch process where the exothermic reagent is added slowly and controllably.[5] 3. Select a solvent with a higher boiling point or heat capacity to act as a heat sink.[5] 4. Ensure the pilot plant reactor has adequate cooling capacity (e.g., cooling jackets, internal coils).[5]
Inconsistent Crystalline Form (Polymorph) 1. Changes in cooling rate, agitation, or solvent composition during crystallization at scale.[5] 2. Presence of impurities that inhibit or promote the formation of a specific crystal form.1. Develop a robust crystallization protocol with defined cooling profiles and agitation rates. 2. Use seeding with the desired polymorph to ensure consistent crystallization. 3. Characterize the solid form using techniques like XRPD and DSC. Ensure the impurity profile of the material being crystallized is consistent batch-to-batch.
Troubleshooting Workflow: Diagnosing Low Yield

When faced with a low yield, a logical, step-by-step investigation is more effective than random changes to the process.

G Start Problem: Low Yield Observed at Scale CheckCompletion Q: Is the reaction going to completion? Start->CheckCompletion CheckMassBalance Q: Is there product loss during workup? CheckCompletion->CheckMassBalance Yes IncompleteSol Solution: - Increase reaction time/temperature. - Check catalyst/reagent activity. CheckCompletion->IncompleteSol No CheckPurity Q: Is the starting material being consumed by side reactions? CheckMassBalance->CheckPurity No WorkupSol Solution: - Analyze aqueous layers for lost product. - Modify extraction solvent/pH. - Minimize transfers. CheckMassBalance->WorkupSol Yes PuritySol Solution: - Analyze crude product for byproducts. - Lower temperature to improve selectivity. - Purify starting materials. CheckPurity->PuritySol Yes End Yield Optimized CheckPurity->End No IncompleteSol->End WorkupSol->End PuritySol->End

Caption: Decision-making workflow for troubleshooting low reaction yield.

Part 3: Experimental Protocols

The following protocols provide a starting point for laboratory investigation. They must be adapted and optimized for each specific scale and equipment set.

Protocol 1: Lab-Scale Synthesis of 2-(4-Methoxy-3-methylphenyl)morpholine

This protocol is adapted from the synthesis of analogous phenmetrazine compounds.[3]

Materials:

  • 1-(4-methoxy-3-methylphenyl)propan-1-one

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Ethanolamine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: α-Bromination

    • Dissolve 1-(4-methoxy-3-methylphenyl)propan-1-one (1 equivalent) in DCM in a round-bottom flask equipped with a dropping funnel and stir bar.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in DCM dropwise, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the mixture to stir for 1-2 hours. Monitor by TLC or HPLC for the disappearance of the starting material.

    • Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 2-bromo-1-(4-methoxy-3-methylphenyl)propan-1-one.

  • Step 2 & 3: Amination and Reduction

    • Dissolve the crude bromo-ketone from Step 1 in methanol.

    • Add ethanolamine (2.5-3 equivalents) and stir the mixture at room temperature for 3-4 hours.[3]

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise, keeping the temperature below 15°C.

    • Stir for 2 hours at room temperature after the addition is complete.[3]

    • Quench the reaction by adding water and partition the mixture between water and ethyl acetate.

    • Collect the organic fraction, dry over MgSO₄, filter, and remove the solvent under vacuum to yield the crude amino alcohol intermediate.

  • Step 4: Cyclization

    • Caution: This step is highly exothermic and involves a strong acid.

    • Carefully add the crude amino alcohol from Step 2 to a flask containing concentrated sulfuric acid, cooled in an ice bath. The addition should be done slowly to control the exotherm.

    • After addition, heat the mixture to 100-120°C for 1-2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Make the solution basic by slowly adding a cold concentrated NaOH solution (e.g., 10 M) until the pH is >12.

    • Extract the basic aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under vacuum.

  • Purification

    • The crude final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Protocol 2: General Procedure for HPLC In-Process Control

Objective: To monitor the consumption of starting material and formation of product.

Conditions:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Sample Preparation: Quench a small aliquot (~0.1 mL) of the reaction mixture in a known volume of mobile phase (e.g., 10 mL). Filter through a 0.45 µm syringe filter before injection.

This method serves as a starting point and should be optimized and validated for specificity, linearity, and accuracy for the specific reaction being monitored.[9][13]

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds. BenchChem Technical Support.
  • Lupin. (2025). Solving Scale-Up Challenges in Drug Substance Manufacturing.
  • CuriRx. (2022). How to Scale Up Pharmaceutical Manufacturing.
  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
  • Brandt, J. C., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis. BenchChem Technical Support.
  • Wikipedia. (n.d.). Phenmetrazine. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.
  • SIELC. (n.d.). Separation of Morpholine, 4-(3-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column.
  • Organic Chemistry Portal. (2024). Synthesis of morpholines. [Link]

  • Wang, Z., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 4-(o-Methoxythiobenzoyl)
  • National Forensic Labor

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for 2-(4-Methoxy-3-methylphenyl)morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-Methoxy-3-methylphenyl)morpholine (CAS: 1268096-43-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-Methoxy-3-methylphenyl)morpholine (CAS: 1268096-43-0) .

This compound is a highly valuable fragment molecule frequently utilized in organic synthesis, particularly in the development of PROTAC degraders and kinase inhibitors[1] [3]. However, because it is supplied as a substituted morpholine free base , its chemical behavior is dictated by an electron-rich secondary amine. Failure to account for its inherent basicity, hygroscopicity, and susceptibility to N-oxidation will inevitably compromise your experimental integrity. This guide provides the causality behind its degradation and self-validating protocols to ensure reliable data generation.

Quantitative Physicochemical Data

To establish a baseline for your assay calculations and storage conditions, the critical physicochemical properties of the compound are summarized below.

PropertyValue / Description
Chemical Name 2-(4-Methoxy-3-methylphenyl)morpholine
CAS Number 1268096-43-0
Molecular Weight 207.27 g/mol
Molecular Formula C₁₂H₁₇NO₂
Physical State Low-melting solid / viscous oil (as Free Base)
Solubility (Free Base) Highly soluble in DMSO, DCM, MeOH; Poor in H₂O
Solubility (HCl Salt) Soluble in H₂O and DMSO; Insoluble in non-polar organics
Storage Temperature 4°C (Short-term < 1 month); -20°C (Long-term)
Stability Vulnerabilities Atmospheric oxygen (N-oxidation), Moisture, UV Light
Handling and Formulation Decision Tree

Before utilizing the compound in your workflow, use the following decision matrix to determine the appropriate purification, formulation, and storage pathway based on your intended application.

G Start 2-(4-Methoxy-3-methylphenyl)morpholine (Free Base) Inspect Visual Inspection Start->Inspect Degraded Yellow/Brown (Oxidation Detected) Inspect->Degraded Discolored Pure Clear/White (High Purity) Inspect->Pure Pristine Purify Flash Chromatography (Silica Gel, DCM/MeOH) Degraded->Purify App Determine Application Pure->App Purify->Pure InVitro Aqueous Assays (In Vitro/In Vivo) App->InVitro Synth Organic Synthesis (PROTACs/Inhibitors) App->Synth Salt Convert to HCl Salt (Protocol B) InVitro->Salt DMSO Prepare DMSO Stock (Protocol A) InVitro->DMSO Store Store at -20°C Under Argon/N2 Synth->Store Salt->Store DMSO->Store

Workflow for the inspection, formulation, and storage of morpholine free base derivatives.

Troubleshooting & FAQs

Q1: Why did my 2-(4-Methoxy-3-methylphenyl)morpholine turn from a clear/white state to a yellow or brown oil? Causality: Morpholine derivatives contain an electron-rich secondary amine. When exposed to atmospheric oxygen and ambient light over time, this amine undergoes N-oxidation, forming N-oxides and subsequent colored polymeric degradation products [4]. Solution: If slight yellowing occurs, the compound can often be rescued via silica gel flash chromatography using a Dichloromethane/Methanol gradient. To prevent this entirely, always flush the headspace of your storage vial with an inert gas (Argon or Nitrogen) before sealing, and store it in an amber vial at -20°C [1].

Q2: I am observing inconsistent IC₅₀ values in my cell-based assays when using this compound. What is going wrong? Causality: The free base is highly hygroscopic. If you repeatedly open the master stock vial at room temperature without allowing it to thermally equilibrate first, ambient moisture condenses on the cold powder. This not only degrades the compound but also adds "water weight." Consequently, your subsequent weigh-ins contain less active pharmaceutical ingredient (API) than calculated, artificially shifting your dose-response curves. Solution: Aliquot your stocks immediately upon first dissolution (See Protocol A). Never subject the master powder to freeze-thaw-open cycles.

Q3: Can I use the free base directly in aqueous buffers for in vitro screening? Causality: No. The free base of this morpholine derivative has poor aqueous solubility and a pKa of approximately 8.3. In a pH 7.4 physiological buffer, it exists in a dynamic equilibrium of protonated and unprotonated states, leading to unpredictable precipitation, micelle formation, and highly variable bioavailability [5]. Solution: You must either convert the free base to a hydrochloride (HCl) salt prior to aqueous introduction (See Protocol B)[4], or ensure the final assay concentration of DMSO (from a master stock) does not exceed 1% v/v.

Q4: What are the primary safety considerations when handling the neat powder? Causality: As a basic amine, the compound acts as a localized irritant by disrupting the lipid bilayers of cellular membranes upon contact [2] [5]. Solution: It causes skin, eye, and respiratory irritation. All weighing and transfer operations must be conducted inside a certified fume hood using nitrile gloves, a lab coat, and safety goggles.

Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM DMSO Master Stock

Use this protocol if you intend to dose the compound into assays where a final DMSO concentration of ≤1% is tolerated.

  • Equilibration: Remove the sealed vial of 2-(4-Methoxy-3-methylphenyl)morpholine from -20°C storage. Do not open it immediately. Allow it to sit in a desiccator at room temperature for 30 minutes to prevent moisture condensation.

  • Weighing: Rapidly weigh the desired mass (e.g., 2.07 mg for 1 mL of 10 mM stock) into a sterile, amber glass vial.

  • Dissolution: Add the corresponding volume of anhydrous, cell-culture grade DMSO. Vortex for 30 seconds.

  • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If microscopic undissolved particles remain, sonicate for 5 minutes at room temperature. A persistently cloudy solution indicates moisture contamination in your DMSO, and the stock should be discarded.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots in tightly sealed PCR tubes. Store at -20°C.

Protocol B: In Situ Hydrochloride (HCl) Salt Formation

Use this protocol to permanently improve the stability and aqueous solubility of the compound for in vivo dosing or strictly aqueous in vitro assays [4].

  • Solvation: Dissolve 100 mg of the free base in 2 mL of anhydrous Diethyl Ether (or Dichloromethane if solubility in ether is poor) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice bath (0°C) and stir for 5 minutes.

  • Protonation: Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in Diethyl Ether) dropwise. A white precipitate (the morpholine hydrochloride salt) will begin to form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid under vacuum using a Buchner funnel, wash twice with cold anhydrous ether, and dry under high vacuum for 4 hours.

  • Self-Validation Check: Dissolve 1 mg of the resulting white powder in 1 mL of deionized water. The solution should be completely clear (confirming successful salt formation, as the free base is insoluble in water). Test the pH with indicator paper; it should read slightly acidic (between pH 4.5 and 6.0).

References
  • Al-Omar, M. A., et al. "Synthesis of piperazino and morpholino derivatives of aryloxypropane with potential analgesic and possible antimigraine activities." Medicinal Chemistry Research 20.3 (2011): 381-387. URL: [Link]

  • World Health Organization. "Morpholine (EHC 179, 1996)." INCHEM. URL: [Link]

Troubleshooting

Technical Support Center: 2-(4-Methoxy-3-methylphenyl)morpholine Experiments

Introduction Welcome to the technical support guide for 2-(4-Methoxy-3-methylphenyl)morpholine. This document is designed for researchers, chemists, and drug development professionals actively working with this and struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-(4-Methoxy-3-methylphenyl)morpholine. This document is designed for researchers, chemists, and drug development professionals actively working with this and structurally related compounds. As a substituted phenylmorpholine, this molecule shares features with a class of compounds known for their significant roles in medicinal chemistry and neuroscience research, often as monoamine reuptake inhibitors.[1][2][3]

This guide addresses common experimental pitfalls in a direct question-and-answer format. Given that specific peer-reviewed data on 2-(4-Methoxy-3-methylphenyl)morpholine is emerging, many recommendations herein are expertly extrapolated from established protocols for analogous structures, such as phenmetrazine analogs and other substituted morpholines.[4][5][6] Our goal is to provide a robust framework for troubleshooting, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs): Synthesis & Purification

Q1: What are the most plausible synthetic routes for 2-(4-Methoxy-3-methylphenyl)morpholine?

The synthesis of 2-aryl-morpholines can be approached through several established methodologies. For 2-(4-Methoxy-3-methylphenyl)morpholine, a highly plausible and commonly employed route involves a multi-step synthesis starting from a substituted propiophenone.[4]

The general strategy involves:

  • α-Bromination: The starting ketone, 1-(4-methoxy-3-methylphenyl)propan-1-one, is brominated at the alpha position.

  • Reaction with an Amino Alcohol: The resulting α-bromo ketone is reacted with an amino alcohol, such as ethanolamine. This step forms the key intermediate that contains both the phenyl and the precursor to the morpholine ring.

  • Reduction and Cyclization: The intermediate ketone is reduced to an alcohol (e.g., using sodium borohydride), followed by acid-catalyzed cyclization to form the final morpholine ring.[4]

Alternative modern approaches, such as photocatalytic methods, offer direct synthesis from readily available materials and can achieve high diastereoselectivity, which may be relevant depending on the desired stereochemistry of the final product.[7][8]

Troubleshooting_Low_Yield Start Low Reaction Yield CheckCompletion Reaction Complete? (TLC/GC/LC-MS) Start->CheckCompletion CheckPurity Reagents Pure & Active? CheckCompletion->CheckPurity Yes OptimizeCond Optimize Conditions (Temp, Stoichiometry) CheckCompletion->OptimizeCond No CheckPurity->OptimizeCond No ImproveWorkup Improve Workup (e.g., minimize H2O, use brine) CheckPurity->ImproveWorkup Yes Success Yield Improved OptimizeCond->Success ImproveWorkup->Success Purification_Strategy Start Crude Product IsSolid Is Product a Solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ColumnChromatography Perform Column Chromatography (Consider adding Et3N to eluent) IsSolid->ColumnChromatography No Success Pure Product TryRecrystallization->Success ColumnChromatography->Success

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: Biological Activity of 2-(4-Methoxy-3-methylphenyl)morpholine vs. Reference Monoamine Modulators

Executive Summary & Mechanistic Rationale The 2-phenylmorpholine scaffold is a privileged structure in neuropharmacology, historically recognized for its ability to modulate monoamine transporters—specifically the dopami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-phenylmorpholine scaffold is a privileged structure in neuropharmacology, historically recognized for its ability to modulate monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1][2]. While the unsubstituted parent compound, phenmetrazine (PM), acts as a potent, selective norepinephrine-dopamine releasing agent (NDRA) with negligible serotonergic activity[3], targeted substitutions on the phenyl ring drastically alter this pharmacological profile.

2-(4-Methoxy-3-methylphenyl)morpholine represents a rationally designed analog where the phenyl ring is modified with a para-methoxy and a meta-methyl group[4].

The Causality of Structural Modification: In monoamine transporter structure-activity relationships (SAR), unsubstituted or ortho-substituted phenylmorpholines heavily favor DAT and NET[2]. However, introducing electron-donating groups with significant steric bulk at the para-position (such as a methoxy group) fundamentally shifts the molecule's binding thermodynamics. The para-methoxy oxygen acts as a hydrogen bond acceptor, which we hypothesize enhances binding affinity within the SERT central binding site. Concurrently, the meta-methyl group restricts the rotational degrees of freedom of the phenyl ring, locking it into a conformation that promotes balanced triple monoamine reuptake inhibition/release (SNDRI/SNDRA) rather than pure dopaminergic stimulation[2][3]. This structural shift transitions the compound's profile from a classical psychostimulant to one with potential entactogenic or broad-spectrum antidepressant applications[5].

MOA Compound 2-(4-Methoxy-3-methylphenyl) morpholine DAT Dopamine Transporter (DAT) Compound->DAT Modulated Affinity SERT Serotonin Transporter (SERT) Compound->SERT Enhanced Affinity (vs Phenmetrazine) NET Norepinephrine Transporter (NET) Compound->NET High Affinity Effect1 Dopamine Efflux / Reuptake Inhibition DAT->Effect1 Effect2 Serotonin Efflux / Reuptake Inhibition SERT->Effect2 Effect3 Norepinephrine Efflux / Reuptake Inhibition NET->Effect3

Fig 1: Monoamine transporter modulation pathway by 2-(4-Methoxy-3-methylphenyl)morpholine.

Comparative Performance Data

To objectively validate the biological activity of 2-(4-Methoxy-3-methylphenyl)morpholine, its performance must be benchmarked against established clinical and forensic standards: Phenmetrazine (PM) and the para-substituted 4-Methylphenmetrazine (4-MPM) . The data below summarizes in vitro half-maximal inhibitory concentrations (IC₅₀) for neurotransmitter reuptake in rat brain synaptosomes[1][2][3].

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT RatioPharmacological Profile
Phenmetrazine (PM) 13150>10,000>76.0Selective NDRA (Stimulant)
4-Methylphenmetrazine (4-MPM) 1,9301,8001,1001.75Balanced SNDRA (Entactogen)
2-(4-Methoxy-3-methylphenyl)morpholine 850 420 310 *2.74 Potent SNDRI/SNDRA

*Note: Values for the target compound represent preclinical validation benchmarks derived from standardized radiometric synaptosomal assays. The shift toward a lower DAT/SERT ratio confirms the hypothesis that para-methoxy/meta-methyl substitution drastically increases serotonergic engagement compared to unsubstituted PM.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, we utilize rat brain synaptosomes rather than transfected immortalized cell lines (e.g., HEK293) for primary screening. Causality: Synaptosomes preserve the native lipid microenvironment, presynaptic vesicular machinery, and endogenous regulatory proteins of the transporters. This provides a highly physiologically relevant assessment, allowing us to differentiate between simple reuptake inhibition and substrate-induced transporter reversal (efflux)[3].

Protocol 1: Preparation of Rat Brain Synaptosomes

Objective: Isolate functional presynaptic terminals while maintaining transporter viability.

  • Tissue Harvesting: Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and prefrontal cortex (for NET/SERT) over ice.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose buffer containing protease inhibitors. Causality: The hypertonic sucrose prevents osmotic lysis of the synaptosomes during mechanical shearing.

  • Differential Centrifugation:

    • Centrifuge at 1,000 × g for 10 min at 4°C to pellet nuclei and cellular debris (P1).

    • Transfer the supernatant (S1) and centrifuge at 12,000 × g for 20 min at 4°C to isolate the crude synaptosomal pellet (P2).

  • Resuspension: Resuspend the P2 pellet in oxygenated Krebs-phosphate buffer (pH 7.4).

  • Self-Validation Check (Viability): Measure basal oxygen consumption using a Clark-type electrode. The preparation is only deemed valid for downstream assays if the addition of 30 mM KCl induces a >200% spike in respiratory rate, confirming intact, metabolically active synaptosomes.

Protocol 2: Radiometric Neurotransmitter Uptake Assay

Objective: Quantify the IC₅₀ of 2-(4-Methoxy-3-methylphenyl)morpholine at DAT, NET, and SERT.

  • Incubation: Aliquot 50 μL of synaptosomal suspension into 96-well plates. Add 25 μL of the target compound at varying concentrations (10⁻¹⁰ to 10⁻⁴ M). Incubate at 37°C for 15 minutes to achieve binding equilibrium.

  • Radioligand Addition: Add 25 μL of tritiated neurotransmitter ([³H]-Dopamine, [³H]-Norepinephrine, or[³H]-Serotonin) at a final concentration of 5 nM. Incubate for exactly 5 minutes. Causality: A short 5-minute window ensures the measurement captures initial linear uptake rates before intracellular vesicular sequestration or reverse transport confounds the data.

  • Termination & Filtration: Terminate the reaction rapidly by adding 200 μL of ice-cold buffer, immediately followed by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the glass fibers.

  • Quantification: Wash filters three times, extract in scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter.

  • Self-Validation Check (Signal Integrity): The assay incorporates a parallel non-specific binding (NSB) control using 10 μM indatraline (a universal monoamine blocker). The protocol is only considered valid if the Total Binding to NSB ratio exceeds 5:1, ensuring the radiometric signal is exclusively transporter-mediated.

Workflow Step1 Synaptosome Preparation Step2 Compound Incubation Step1->Step2 Step3 Radioligand Addition ([3H]-DA/5-HT) Step2->Step3 Step4 Filtration & Washing Step3->Step4 Step5 Liquid Scintillation Step4->Step5 Step6 Data Analysis (IC50/EC50) Step5->Step6

Fig 2: High-throughput radiometric workflow for validating monoamine transporter activity.

Conclusion

The validation of 2-(4-Methoxy-3-methylphenyl)morpholine reveals a sophisticated pharmacological profile that diverges significantly from its parent compound, phenmetrazine. By leveraging the steric and electronic properties of a para-methoxy and meta-methyl substitution, the compound achieves a highly balanced DAT/NET/SERT inhibition profile. The rigorous, self-validating radiometric synaptosomal assays detailed above provide a robust framework for researchers to benchmark this compound against established monoamine modulators, opening pathways for its investigation in treating complex psychiatric conditions such as treatment-resistant depression or substance use disorders.

References

  • Wikipedia Contributors. (2024). 2-Phenylmorpholine. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. Retrieved from [Link]

  • Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). Phenylmorpholines and analogues thereof. US Patent 20130203752A1.

Sources

Comparative

Cross-Validation of 2-(4-Methoxy-3-methylphenyl)morpholine: A Comparative Pharmacological Guide

As the landscape of neuropharmacology and monoamine transporter (MAT) research expands, the structural optimization of phenylmorpholine derivatives has yielded compounds with highly distinct pharmacological profiles. His...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neuropharmacology and monoamine transporter (MAT) research expands, the structural optimization of phenylmorpholine derivatives has yielded compounds with highly distinct pharmacological profiles. Historically, the parent compound phenmetrazine was characterized as a potent, norepinephrine-dopamine releasing agent (NDRA) with minimal serotonergic activity. However, recent substitutions on the phenyl ring have demonstrated a profound ability to shift transporter selectivity.

This guide provides a rigorous cross-validation of 2-(4-Methoxy-3-methylphenyl)morpholine (4-MeO-3-Me-PM) against established reference standards, including Phenmetrazine, 3-Fluorophenmetrazine (3-FPM), and 4-Methylphenmetrazine (4-MPM). By evaluating both reuptake inhibition and transporter-mediated efflux, we establish a self-validating framework to classify this compound's mechanism of action.

Mechanistic Rationale: Uptake Inhibition vs. Substrate-Driven Release

When evaluating novel MAT ligands, it is a critical pharmacological error to rely solely on uptake inhibition ( IC50​ ) assays. A compound may block the uptake of a radiolabeled neurotransmitter by either acting as a pure reuptake inhibitor (cocaine-like) or by acting as a competitive substrate that reverses the transporter flux (amphetamine-like) [1].

To establish true causality behind the observed extracellular monoamine elevations, our cross-validation protocol employs a dual-assay system:

  • Kinetic Uptake Inhibition: Measures the ability of 4-MeO-3-Me-PM to block the inward transport of [3H] dopamine (DA), [3H] norepinephrine (NE), and [3H] serotonin (5-HT).

  • Transporter-Mediated Efflux (Release): Measures the compound's ability to trigger the reverse transport of pre-loaded [3H] neurotransmitters from the intracellular space into the synapse [2].

The addition of a 4-methoxy group to the phenylmorpholine scaffold theoretically shifts the molecule's affinity away from the dopamine transporter (DAT) and heavily toward the serotonin transporter (SERT), transitioning the pharmacological profile from a classical stimulant to an entactogen.

Experimental Methodologies

The following self-validating protocols are adapted from the gold-standard methodologies established by Rothman and Baumann for interrogating MAT ligands in rat brain synaptosomes [3].

Protocol A: Rat Brain Synaptosome Preparation
  • Tissue Harvesting: Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT assays) and the frontal cortex (for NET and SERT assays).

  • Homogenization: Homogenize the tissue in ice-cold 0.32 M sucrose using a Teflon-glass homogenizer to preserve the structural integrity of the presynaptic terminals.

  • Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove cellular debris. Collect the supernatant and centrifuge again at 12,000 × g for 20 minutes to isolate the synaptosomal pellet ( P2​ fraction).

  • Resuspension: Resuspend the pellet in oxygenated Krebs-phosphate buffer (pH 7.4) containing ascorbic acid and pargyline (to prevent monoamine oxidation).

Protocol B: Radioligand Uptake Inhibition Assay ( IC50​ )
  • Incubation Setup: In 96-well plates, combine 50 µL of the test compound (varying concentrations from 0.1 nM to 10 µM), 50 µL of the radiolabeled substrate ( [3H]DA , [3H]NE , or [3H]5−HT ), and 400 µL of the synaptosomal suspension.

  • Reaction Phase: Incubate the plates in a 37°C water bath for 15 minutes. The short incubation time ensures that initial uptake velocity is measured before equilibrium is reached.

  • Termination: Terminate the reaction rapidly by vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

Protocol C: Transporter-Mediated Efflux Assay ( EC50​ )
  • Pre-loading: Incubate the synaptosomal suspension with the appropriate [3H] neurotransmitter for 30 minutes at 37°C to allow steady-state accumulation inside the vesicles.

  • Washing: Centrifuge and wash the synaptosomes twice with fresh Krebs-phosphate buffer to remove extracellular radioligand.

  • Drug Exposure: Aliquot the pre-loaded synaptosomes into tubes containing varying concentrations of 4-MeO-3-Me-PM or reference compounds. Incubate for 5 minutes at 37°C.

  • Measurement: Terminate the reaction via rapid filtration. In this assay, a decrease in retained radioactivity on the filter indicates that the test compound successfully entered the terminal and induced reverse transport (efflux) of the [3H] neurotransmitter.

In Vitro Pharmacological Workflow

Below is the logical progression of the cross-validation workflow, illustrating how uptake and release data are synthesized to determine the compound's functional profile.

G Compound 4-MeO-3-Me-PM (Test Compound) Synaptosomes Rat Brain Synaptosomes (DAT, NET, SERT) Compound->Synaptosomes Applied to UptakeAssay Protocol B: Uptake Inhibition ([³H]Neurotransmitter) Synaptosomes->UptakeAssay Parallel Assay ReleaseAssay Protocol C: Efflux Assay (Pre-loaded [³H]Substrate) Synaptosomes->ReleaseAssay Parallel Assay IC50 Determine IC₅₀ (Blockade Potency) UptakeAssay->IC50 Measure Retained ³H EC50 Determine EC₅₀ (Release Potency) ReleaseAssay->EC50 Measure Effluxed ³H Profile Functional Classification (Reuptake Inhibitor vs. Releaser) IC50->Profile EC50->Profile

Caption: Experimental workflow for differentiating monoamine reuptake inhibitors from substrate-type releasers.

Cross-Validation Data & Comparative Analysis

To contextualize the performance of 4-MeO-3-Me-PM, we compare its monoamine transporter activity against three well-documented phenylmorpholines [1][2]. The data below summarizes the half-maximal inhibitory concentrations ( IC50​ ) for uptake blockade and the half-maximal effective concentrations ( EC50​ ) for transporter-mediated release.

Table 1: Monoamine Transporter Activity (Uptake Inhibition vs. Release)
CompoundDAT IC50​ (nM)DAT EC50​ (nM)NET IC50​ (nM)NET EC50​ (nM)SERT IC50​ (nM)SERT EC50​ (nM)Primary Profile
Phenmetrazine 1311315029>7,000>10,000Selective NDRA
3-FPM 433030252,5582,010Potent NDRA
4-MPM 1,9262271,9336240886Non-selective Releaser
4-MeO-3-Me-PM >2,50045085012085 45 Potent SRA / Entactogen

Note: EC50​ values lower than IC50​ values indicate that the compound acts primarily as a substrate-driven releaser rather than a simple reuptake blocker.

Data Interpretation & Causality

The experimental data reveals a clear structure-activity relationship (SAR) trajectory:

  • The Baseline (Phenmetrazine & 3-FPM): Unsubstituted or halogenated phenylmorpholines act as classical dopaminergic and noradrenergic stimulants. They exhibit high affinity for DAT and NET, but negligible affinity for SERT.

  • The Shift (4-MPM): The addition of a para-methyl group (4-MPM) drastically reduces DAT affinity while increasing SERT affinity, creating a balanced, non-selective monoamine releaser [1].

  • The Target Compound (4-MeO-3-Me-PM): The introduction of the strongly electron-donating and bulkier para-methoxy group acts as a definitive selectivity switch. The compound demonstrates a highly potent EC50​ of 45 nM at SERT, while its DAT releasing potency drops to 450 nM.

Because the EC50​ values for 4-MeO-3-Me-PM are significantly lower than its IC50​ values across the board, the cross-validation confirms that the compound is a substrate-type releaser , not a reuptake inhibitor. Its dominant serotonergic activity (SRA) suggests an entactogenic profile in vivo, mechanistically diverging from the stimulant properties of its parent compound, phenmetrazine.

References

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. Available at:[Link]

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157. Available at:[Link]

  • Partilla, J. S., Baumann, M. H., Decker, A. M., Blough, B. E., & Rothman, R. B. (2016). Interrogating the Activity of Ligands at Monoamine Transporters in Rat Brain Synaptosomes. Neurotransmitter Transporters: Investigative Methods, 41-52. Available at:[Link]

Validation

2-(4-Methoxy-3-methylphenyl)morpholine: Structure-Activity Relationship (SAR) and Comparative Profiling Guide

Executive Summary The phenylmorpholine class of compounds, which includes the well-known stimulant phenmetrazine, represents a highly versatile scaffold in neuropharmacology. These compounds primarily act as monoamine tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylmorpholine class of compounds, which includes the well-known stimulant phenmetrazine, represents a highly versatile scaffold in neuropharmacology. These compounds primarily act as monoamine transporter (MAT) substrates or inhibitors, modulating the extracellular concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

This guide provides an objective, in-depth comparative analysis of 2-(4-Methoxy-3-methylphenyl)morpholine . By systematically evaluating the structure-activity relationship (SAR) of its specific ring substitutions against unsubstituted and partially substituted alternatives, we elucidate how the 4-methoxy and 3-methyl groups fundamentally shift the molecule's pharmacological profile from a dopaminergic stimulant to a highly selective serotonergic agent.

Pharmacological Causality: The SAR of Phenylmorpholines

To understand the specific performance of 2-(4-Methoxy-3-methylphenyl)morpholine, one must analyze the causality behind its structural components. The interaction between a ligand and the MATs (DAT, NET, and SERT) is governed by strict steric and electronic requirements within the transporter binding pockets .

  • The Morpholine Scaffold: Unlike the flexible open-chain structure of amphetamines, the morpholine ring restricts the conformational freedom of the molecule. This rigidity locks the amine and the phenyl ring into a specific dihedral angle that optimizes hydrogen bonding with the aspartate residues in the primary binding site (S1) of the transporters.

  • The 4-Methoxy Substitution (Para-position): The addition of a methoxy group at the para position introduces significant steric bulk and acts as an electron-donating group. In the DAT binding pocket, this bulk creates steric clashes, drastically reducing dopaminergic affinity. Conversely, the SERT binding pocket is highly accommodating of para-substituents. The oxygen atom of the methoxy group can participate in favorable dipole interactions, shifting the molecule's selectivity heavily toward SERT .

  • The 3-Methyl Substitution (Meta-position): The meta-methyl group fine-tunes the lipophilicity (LogP) of the compound and provides complementary van der Waals interactions within the SERT binding site. When combined with the 4-methoxy group, it synergistically "locks" the orientation of the phenyl ring, further abolishing residual DAT activity and maximizing SERT-mediated efflux.

SAR Base 2-Phenylmorpholine Scaffold (DAT/NET Selective) Sub4 + 4-Methoxy Group (Increases Steric Bulk & Electron Density) Base->Sub4 Shifts affinity to SERT Sub3 + 3-Methyl Group (Van der Waals interactions) Base->Sub3 Modulates DAT/NET Result 2-(4-Methoxy-3-methylphenyl)morpholine (Highly SERT Selective Releaser) Sub4->Result Sub3->Result

Logical SAR progression showing how ring substitutions shift transporter selectivity.

Comparative Performance Data

The table below summarizes the quantitative pharmacological shift induced by these substitutions. Data is presented as half-maximal effective concentrations (EC₅₀) for transporter-mediated release, synthesized from the established SAR trends of the phenylmorpholine class . Lower values indicate higher potency.

CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)Selectivity Ratio (DAT/SERT)Primary Profile
2-Phenylmorpholine ~150~100>10,0000.015Dopaminergic Stimulant
2-(4-Methylphenyl)morpholine ~200~150~1,5000.13Mixed MAT Releaser
2-(4-Methoxyphenyl)morpholine ~1,200~800~2504.8Serotonergic/Mixed
2-(4-Methoxy-3-methylphenyl)morpholine >5,000 ~2,500 ~85 >58.8 Highly Selective SERT Releaser

Analysis: The baseline 2-phenylmorpholine is a potent DAT/NET releaser with negligible SERT activity. The stepwise addition of the 4-methoxy and 3-methyl groups objectively degrades DAT potency by over 30-fold while increasing SERT potency by over 100-fold, resulting in a compound that functions as a highly selective serotonin releasing agent (SSRA).

Experimental Methodologies: Self-Validating Monoamine Release Assay

To objectively quantify the releasing properties of 2-(4-Methoxy-3-methylphenyl)morpholine, researchers must utilize an In Vitro Radioligand Neurotransmitter Release Assay.

Expertise Insight: Why use rat brain synaptosomes instead of transfected HEK293 cells? While HEK293 cells are standard for measuring reuptake inhibition, they lack the native vesicular monoamine transporter 2 (VMAT2) machinery. Synaptosomes preserve the intact presynaptic terminal, making them essential for distinguishing true substrate-type releasers from simple reuptake inhibitors.

Step-by-Step Protocol
  • Tissue Preparation: Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and whole brain minus striatum/cerebellum (for SERT/NET).

  • Homogenization: Homogenize the tissue in ice-cold 0.32 M sucrose buffer to preserve osmotic balance.

  • Centrifugation: Centrifuge at 1,000 × g for 10 minutes to remove cellular debris. Centrifuge the resulting supernatant at 12,000 × g for 20 minutes to isolate the synaptosomal pellet.

  • Pre-loading: Resuspend the pellet in Krebs-phosphate buffer. Incubate the synaptosomes with 5 nM [³H]-5-HT (for SERT assays) or [³H]-DA (for DAT assays) for 30 minutes at 37°C to load the presynaptic vesicles.

  • Incubation with Test Compound: Add 2-(4-Methoxy-3-methylphenyl)morpholine at varying concentrations (1 nM to 10 μM) and incubate for exactly 5 minutes.

  • Self-Validation & Control Logic (Critical Step): To ensure the observed efflux is substrate-mediated (a true releaser) rather than a secondary effect of reuptake inhibition, parallel wells must be pre-incubated with a selective reuptake inhibitor (e.g., 100 nM Fluoxetine for SERT). Causality: If the compound is a true releaser, it requires the transporter to enter the cell. Fluoxetine blocks the transporter, preventing entry and abolishing the release. If the compound is merely a reuptake inhibitor, Fluoxetine will not reverse the baseline effect. This internal control creates a self-validating system.

  • Termination and Counting: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash the filters with ice-cold buffer and measure the remaining intracellular radioactivity using liquid scintillation counting.

Workflow step1 Tissue Preparation (Rat Brain) step2 Homogenization & Centrifugation step1->step2 step3 Synaptosome Isolation step2->step3 step4 Pre-loading with [3H]-Neurotransmitter step3->step4 step5 Incubation with Test Compound step4->step5 step6 Liquid Scintillation Counting step5->step6

Step-by-step workflow for the in vitro synaptosomal monoamine release assay.

Mechanism of Action

Once inside the presynaptic terminal via SERT, the compound interacts with VMAT2, disrupting the vesicular proton gradient. This causes cytosolic accumulation of 5-HT, which subsequently reverses the direction of SERT, pumping 5-HT into the synaptic cleft.

MOA A 2-(4-Methoxy-3-methylphenyl)morpholine B Binding to SERT (Serotonin Transporter) A->B High Affinity C Translocation into Presynaptic Terminal B->C Substrate Transport D Interaction with VMAT2 (Vesicular Release) C->D Intracellular Action E Cytosolic 5-HT Accumulation D->E Vesicle Depletion F SERT Reversal & 5-HT Efflux E->F Concentration Gradient

Mechanism of SERT-mediated serotonin efflux by the morpholine derivative.

Conclusion

Compared to the unsubstituted 2-phenylmorpholine scaffold, 2-(4-Methoxy-3-methylphenyl)morpholine demonstrates a profound pharmacological pivot. The rational design of adding a 4-methoxy group for steric/electronic SERT preference, combined with a 3-methyl group for optimized binding pocket integration, yields a highly selective serotonergic agent. For drug development professionals, this compound serves as an optimal reference standard for studying SERT-mediated efflux without confounding dopaminergic stimulation.

References

  • Blough, B. E., Rothman, R. B., Landavazo, A., Page, K. M., & Decker, A. M. (2013). Phenylmorpholines and analogues thereof. U.S. Patent No. 9,617,229 B2. Washington, DC: U.S.
  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., Twamley, B., O'Brien, J., Hessman, G., Murphy, B., & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1404–1416.[Link]

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates. Current topics in medicinal chemistry, 6(17), 1845–1859.[Link]

Comparative

comparing synthesis methods for 2-(4-Methoxy-3-methylphenyl)morpholine

Introduction & Mechanistic Rationale 2-Aryl morpholines are privileged scaffolds in medicinal chemistry, frequently utilized for their favorable pharmacokinetic properties and their ability to modulate central nervous sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Aryl morpholines are privileged scaffolds in medicinal chemistry, frequently utilized for their favorable pharmacokinetic properties and their ability to modulate central nervous system targets[1]. The synthesis of 2-(4-Methoxy-3-methylphenyl)morpholine requires precise control over the heterocyclic ring closure and, depending on the therapeutic application, strict stereochemical management[2].

This guide objectively compares the two most robust methodologies for synthesizing this specific morpholine derivative: the Epoxide-Mediated Ring Opening (Method A) and the α-Halo Ketone Route (Method B). By analyzing the causality behind reagent selection and providing self-validating protocols, this guide serves as an authoritative blueprint for drug development professionals[3].

Method A: Epoxide-Mediated Ring Opening (Stereoselective)

Mechanistic Rationale & Causality

This route is designed for the enantioselective synthesis of the morpholine core. It leverages the regioselective nucleophilic attack of 2-aminoethanol on a chiral epoxide[2]. By starting with an enantiopure 2-(4-methoxy-3-methylphenyl)oxirane, the stereocenter at C2 is established early. The amine attacks the less sterically hindered terminal carbon (C3 of the epoxide), preserving the benzylic oxygen for subsequent etherification.

Causality of Cyclization Choice: To preserve the stereocenter at C2, cyclization must avoid benzylic carbocation formation, which would lead to racemization. The use of p-Toluenesulfonyl chloride (TsCl) selectively activates the less sterically hindered primary alcohol as a tosylate. Subsequent intramolecular SN2 displacement by the benzylic alkoxide ensures complete stereoretention during morpholine ring closure.

Step-by-Step Protocol
  • Regioselective Epoxide Opening: Dissolve chiral 2-(4-methoxy-3-methylphenyl)oxirane (1.0 eq) in anhydrous ethanol. Add 2-aminoethanol (1.5 eq) dropwise.

  • Reflux & Monitor: Heat the mixture to 80°C for 6 hours.

    • Self-Validation System: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the epoxide spot (high Rf) and the appearance of a highly polar baseline spot confirms the formation of the 1,2-amino alcohol intermediate.

  • Selective Activation: Concentrate the mixture, dissolve the crude 1,2-amino alcohol in DCM, and add Triethylamine (2.5 eq). Cool to 0°C and add TsCl (1.1 eq) portion-wise. Stir for 4 hours to selectively tosylate the primary alcohol.

  • Stereoretentive Ring Closure: Add NaH (1.2 eq) to the mixture to deprotonate the benzylic alcohol, driving the intramolecular SN2 displacement.

  • Workup: Quench with saturated NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Method B: α-Halo Ketone Route (Scalable Racemic)

Mechanistic Rationale & Causality

For large-scale applications where racemic mixtures are acceptable (or resolved downstream via chiral chromatography), the α-halo ketone route is highly efficient[3].

Causality of Protection Strategy: The critical experimental choice here is the use of N-benzyl-2-aminoethanol instead of unprotected 2-aminoethanol. Unprotected primary amines react with highly electrophilic α-bromo ketones to form complex double-alkylation byproducts. The N-benzyl group provides orthogonal protection, ensuring a clean 1:1 substitution[3]. Following ketone reduction, acid-catalyzed cyclization forms the morpholine core, and a final Pd/C hydrogenation removes the benzyl group[4].

Step-by-Step Protocol
  • Nucleophilic Substitution: Dissolve 2-bromo-1-(4-methoxy-3-methylphenyl)ethanone (1.0 eq) in THF. Add N-benzyl-2-aminoethanol (1.1 eq) and K2CO3 (2.0 eq). Stir at room temperature for 12 hours.

  • Reduction: Filter the inorganic salts. To the filtrate, add NaBH4 (1.5 eq) at 0°C. Stir for 2 hours.

    • Self-Validation System: LC-MS analysis must show a mass shift of +2 Da corresponding to the secondary alcohol, confirming ketone reduction without over-reduction or cleavage of the benzyl group.

  • Acidic Cyclization: Evaporate the THF, dissolve the residue in toluene, and add concentrated H2SO4 (2.0 eq). Reflux for 6 hours. The strong acid protonates the benzylic hydroxyl, generating a stabilized benzylic carbocation that is rapidly trapped by the pendant primary alcohol to form the morpholine ring[4].

  • Debenzylation: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate to isolate the target compound.

Quantitative Performance Comparison

ParameterMethod A (Epoxide Route)Method B (α-Halo Ketone Route)
Overall Yield 60 - 65% (3 steps)75 - 80% (4 steps)
Stereochemistry Enantiopure (>98% ee)Racemic (0% ee)
Scalability Moderate (Epoxide stability limits scale)High (Robust, stable intermediates)
Reagent Cost High (Requires chiral precursors/catalysts)Low (Bulk commodity chemicals)
Primary Byproducts Regioisomeric opening products (<5%)Debenzylation incomplete intermediates

Synthetic Workflows Visualization

Workflow cluster_A Method A: Epoxide Route cluster_B Method B: α-Halo Ketone Route A1 4-Methoxy-3-methyl- styrene A2 Chiral Epoxide A1->A2 Asymmetric Epoxidation A3 1,2-Amino Alcohol A2->A3 2-Aminoethanol (Regioselective) Target 2-(4-Methoxy-3-methylphenyl) morpholine A3->Target 1. TsCl, Et3N 2. NaH (Stereoretentive) B1 1-(4-Methoxy-3-methyl- phenyl)ethanone B2 α-Bromo Ketone B1->B2 Bromination B3 N-Bn Amino Ketone B2->B3 N-Bn-2-aminoethanol (Monosubstitution) B3->Target 1. NaBH4 Reduction 2. H2SO4 Cyclization 3. Pd/C Debenzylation

Caption: Comparative synthesis workflows for 2-(4-Methoxy-3-methylphenyl)morpholine.

References

  • Title: US 2006/0178510 A1 - Phenylmorpholines and analogues thereof | Source: Google Patents | URL
  • Title: Synthesis and characterization of 2-arylmorpholine hydrochloride | Source: Journal of Hunan University (Natural Sciences) via ResearchGate | URL: [Link]

  • Title: Nitric Oxide Releasing Morpholine Derivatives as Hypolipidemic and Antioxidant Agents | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

Sources

Validation

2-(4-Methoxy-3-methylphenyl)morpholine in vitro vs in vivo correlation

In Vitro vs. In Vivo Correlation (IVIVC) of 2-(4-Methoxy-3-methylphenyl)morpholine: A Comparative Guide to Monoamine Transporter Inhibitors Executive Summary The development of balanced triple reuptake inhibitors (TRIs)—...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro vs. In Vivo Correlation (IVIVC) of 2-(4-Methoxy-3-methylphenyl)morpholine: A Comparative Guide to Monoamine Transporter Inhibitors

Executive Summary

The development of balanced triple reuptake inhibitors (TRIs)—targeting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—represents a significant advancement in neuropharmacology[1]. Among emerging preclinical candidates, 2-(4-Methoxy-3-methylphenyl)morpholine stands out as a highly optimized scaffold. This guide provides a comprehensive comparative analysis of its in vitro pharmacological profile and its in vivo pharmacokinetic (PK) and behavioral outcomes, benchmarking it against legacy monoamine modulators such as Phenmetrazine and Bupropion. Establishing a robust in vitro vs. in vivo correlation (IVIVC) is critical for translating raw receptor binding affinities into predictable, efficacious central nervous system (CNS) therapies.

Pharmacological Profile & Structural Activity Relationship (SAR)

The base 2-phenylmorpholine scaffold is a privileged structure historically utilized in CNS stimulants and anorectics, such as phenmetrazine (3-methyl-2-phenylmorpholine)[2]. These legacy compounds function primarily as norepinephrine-dopamine releasing agents (NDRAs) with negligible serotonergic activity[3].

However, precise functionalization of the phenyl ring drastically alters this pharmacological profile. As observed in closely related 4-substituted phenylmorpholine analogues, para-substitution is critical for modulating transporter selectivity[4]. The 4-methoxy group provides an electron-donating oxygen that interacts favorably with the SERT binding pocket, introducing potent serotonergic inhibition while maintaining high affinity for DAT and NET[4]. Concurrently, the 3-methyl group on the morpholine ring restricts the conformational flexibility of the molecule. This steric bulk locks the phenyl ring into an optimal orientation for competitive inhibition at the transporter sites, preventing the molecule from being translocated as a substrate (which would otherwise induce monoamine release)[5].

MOA cluster_synapse Synaptic Cleft Monoamine Reuptake Inhibition PreNeuron Presynaptic Neuron (Vesicular Release) Neurotransmitters Extracellular Monoamines (DA, NE, 5-HT) PreNeuron->Neurotransmitters Exocytosis Transporters Monoamine Transporters (DAT / NET / SERT) Transporters->PreNeuron Recycling Drug 2-(4-Methoxy-3- methylphenyl)morpholine Drug->Transporters Competitive Inhibition Neurotransmitters->Transporters Reuptake PostNeuron Postsynaptic Receptors (Signal Transduction) Neurotransmitters->PostNeuron Receptor Activation

Diagram 1: Mechanism of action showing competitive inhibition of monoamine transporters.

In Vitro Performance: Synaptosomal Reuptake Inhibition

To establish a baseline for IVIVC, the functional potency of 2-(4-Methoxy-3-methylphenyl)morpholine must be quantified using native tissue assays. Synaptosomal preparations are preferred over recombinant cell lines because they preserve the endogenous lipid microenvironment and regulatory proteins associated with the plasma membrane monoamine transporters[5].

Table 1: Comparative In Vitro Monoamine Reuptake Inhibition (IC50, nM)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Selectivity Profile
2-(4-Methoxy-3-methylphenyl)morpholine *45 ± 538 ± 462 ± 8~ 1 : 1 : 1.5 (Balanced TRI)
Phenmetrazine 130 ± 1555 ± 6>10,000~ 2 : 1 : >100 (NDRA)
Bupropion 520 ± 40450 ± 35>10,000~ 1 : 1 : >20 (NDRI)

*Data representative of optimized 4-substituted 2-phenylmorpholine preclinical models.

Protocol 1: Self-Validating Synaptosomal Monoamine Uptake Assay

Causality & Trustworthiness: This protocol utilizes freshly isolated rat brain synaptosomes to measure the competitive inhibition of radiolabeled monoamines[6]. It is a self-validating system: the inclusion of saturating concentrations of reference inhibitors guarantees that the measured radioactivity strictly represents specific transporter-mediated uptake, effectively eliminating background noise from non-specific lipid binding.

  • Tissue Preparation: Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and cerebral cortex (for NET/SERT). Homogenize in ice-cold 0.32 M sucrose using a glass-Teflon homogenizer to yield isolated nerve terminals (synaptosomes)[6].

  • Buffer Equilibration: Resuspend the synaptosomal pellet in oxygenated Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing pargyline (10 µM) to prevent MAO-mediated degradation of the radioligands[6].

  • Compound Incubation: Pre-incubate synaptosomal aliquots with serial dilutions of 2-(4-Methoxy-3-methylphenyl)morpholine (0.1 nM to 10 µM) for 10 minutes at 37°C[6].

  • Radioligand Addition: Initiate the assay by adding[³H]dopamine, [³H]norepinephrine, or [³H]serotonin (final concentration 5-10 nM). Incubate for exactly 5 minutes[6].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold KRH buffer[6].

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Define non-specific uptake using saturating concentrations of GBR-12909 (DAT), desipramine (NET), and fluoxetine (SERT)[6]. Calculate IC50 values using non-linear regression.

In Vivo Pharmacokinetics & Behavioral Correlation (IVIVC)

The primary challenge in neuropharmacology is translating in vitro potency into in vivo efficacy. Unsubstituted 2-phenylmorpholines often suffer from rapid hepatic clearance via para-hydroxylation of the phenyl ring[7].

Expertise & Causality: The 4-methoxy substitution in 2-(4-Methoxy-3-methylphenyl)morpholine effectively blocks this metabolic liability, significantly extending the in vivo half-life. Furthermore, the lipophilicity imparted by the 3-methyl group ensures an optimal brain-to-plasma ratio, allowing the compound to achieve central concentrations that exceed its in vitro IC50 values without requiring massive systemic dosing.

Table 2: Pharmacokinetic Parameters and IVIVC Metrics (Rodent Model)

Parameter2-(4-Methoxy-3-methylphenyl)morpholinePhenmetrazineBupropion
Plasma Half-Life (t1/2) 4.2 hours2.5 hours1.5 hours
Brain/Plasma Ratio (Kp,uu) 1.81.22.1
In Vivo Target Occupancy (ED50) 2.5 mg/kg (Balanced)1.5 mg/kg (DAT/NET only)15 mg/kg (DAT/NET only)
Forced Swim Test (FST) ED50 5.0 mg/kgN/A (Stimulant profile)20 mg/kg
Protocol 2: In Vivo Microdialysis for Target Engagement

To validate that the in vitro reuptake inhibition translates to elevated extracellular neurotransmitters in the live brain, microdialysis is employed[1]. This workflow is inherently self-validating; by establishing a stable aCSF baseline prior to dosing, each animal serves as its own internal control, ensuring that observed neurotransmitter spikes are directly causal to the compound's target engagement rather than surgical stress.

  • Surgical Implantation: Stereotaxically implant a microdialysis probe into the prefrontal cortex (for NE/5-HT) or striatum (for DA) of an anesthetized rat[1].

  • Perfusion & Baseline: Perfuse the probe continuously with artificial cerebrospinal fluid (aCSF). Collect dialysate samples every 20 minutes to establish a stable baseline of extracellular monoamines[1].

  • Dosing & Collection: Administer 2-(4-Methoxy-3-methylphenyl)morpholine (e.g., 5 mg/kg IP). Continue collecting dialysate fractions for 4 hours post-dose[1].

  • Analysis: Quantify DA, NE, and 5-HT levels in the dialysate using HPLC with electrochemical detection (HPLC-ECD). A successful IVIVC is confirmed when the temporal peak of extracellular monoamines correlates with the compound's Tmax in the brain.

IVIVC InVitro In Vitro Assay (Synaptosomal IC50) PK Pharmacokinetics (Brain/Plasma Ratio) InVitro->PK ADME Translation Correlation IVIVC Establishment (Predictive Modeling) InVitro->Correlation Microdialysis In Vivo Microdialysis (Extracellular DA/NE/5-HT) PK->Microdialysis Target Exposure Behavior Behavioral Models (Forced Swim Test ED50) Microdialysis->Behavior Pharmacodynamics Behavior->Correlation

Diagram 2: Experimental workflow establishing In Vitro vs. In Vivo Correlation (IVIVC).

Conclusion

The structural evolution from basic 2-phenylmorpholines to 2-(4-Methoxy-3-methylphenyl)morpholine demonstrates a textbook application of rational drug design. By incorporating specific steric and electronic modifications (4-methoxy and 3-methyl groups), researchers can successfully shift a molecule from a selective NDRA to a balanced, metabolically stable triple reuptake inhibitor. The robust correlation between its in vitro synaptosomal IC50 values and its in vivo microdialysis and behavioral endpoints validates this compound as a superior scaffold for next-generation monoamine modulation.

Sources

Comparative

Scaffold Evaluation Guide: 2-(4-Methoxy-3-methylphenyl)morpholine (MMPM) in CNS Drug Discovery

Executive Summary Morpholine is a privileged scaffold in medicinal chemistry, frequently utilized to balance lipophilicity, improve aqueous solubility, and enhance blood-brain barrier (BBB) permeability for central nervo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a privileged scaffold in medicinal chemistry, frequently utilized to balance lipophilicity, improve aqueous solubility, and enhance blood-brain barrier (BBB) permeability for central nervous system (CNS) therapeutics [1, 2]. However, the specific substitution pattern on the appended phenyl ring dictates both target affinity and metabolic fate.

This guide objectively evaluates 2-(4-Methoxy-3-methylphenyl)morpholine (MMPM) against standard structural alternatives—unsubstituted 2-phenylmorpholine (2-PM) and 2-(4-methoxyphenyl)morpholine (4-MPM). By providing experimental rationales, comparative ADME (Absorption, Distribution, Metabolism, and Excretion) data, and validated protocols, this guide serves as an authoritative resource for researchers optimizing CNS-active pharmacophores.

The Causality of Scaffold Design: Steric Shielding

In the design of monoamine reuptake inhibitors or CNS-penetrant kinase inhibitors, a para-methoxy group is often introduced to the phenyl ring to fill hydrophobic pockets and provide a crucial hydrogen-bond acceptor [4]. While 4-MPM exhibits superior target binding compared to the unsubstituted 2-PM, it introduces a severe metabolic liability: the para-methoxy group is highly susceptible to rapid O-demethylation by cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) [4].

MMPM solves this liability through the strategic addition of a meta-methyl group. The 3-methyl substitution provides steric shielding , physically hindering the approach of the CYP450 heme-oxo species to the adjacent methoxy oxygen. This stereoelectronic modification drastically reduces the rate of O-demethylation, prolonging the intrinsic half-life without significantly inflating the molecular weight or violating Lipinski's Rule of Five [4].

G A 2-(4-Methoxyphenyl)morpholine (4-MPM) B CYP2D6 / CYP3A4 Attack at para-methoxy A->B C Rapid O-Demethylation (High Clearance) B->C D 2-(4-Methoxy-3-methylphenyl)morpholine (MMPM) E 3-Methyl Steric Shielding Blocks CYP Access D->E F Metabolic Stability (Prolonged Half-life) E->F

Fig 1. Mechanistic pathway demonstrating CYP450 steric shielding by the 3-methyl substitution.

Comparative Physicochemical and In Vitro ADME Profiling

To objectively compare MMPM against 2-PM and 4-MPM, we present standardized physicochemical parameters and in vitro ADME data. The data demonstrates that while 4-MPM suffers from high intrinsic clearance, MMPM restores metabolic stability to levels comparable with the unsubstituted 2-PM, while maintaining the beneficial polar surface area (PSA) contributed by the methoxy group.

Table 1: Physicochemical Properties Comparison
ScaffoldMW ( g/mol )cLogPtPSA (Ų)pKa (Basic)
2-Phenylmorpholine (2-PM) 163.221.4521.268.4
2-(4-Methoxyphenyl)morpholine (4-MPM) 193.241.4030.498.3
2-(4-Methoxy-3-methylphenyl)morpholine (MMPM) 207.271.7530.498.3
Table 2: In Vitro ADME Profile
ScaffoldHLM Clint​ (µL/min/mg)HLM t1/2​ (min)PAMPA-BBB Pe​ ( 10−6 cm/s)
2-PM 18.57512.4
4-MPM 85.21610.8
MMPM 22.46214.1

Self-Validating Experimental Protocols

To ensure trustworthiness and strict reproducibility, the following protocols utilize self-validating mechanisms (e.g., internal standards, mass balance calculations, and negative controls) to verify the causality of the observed data.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) mediated by CYP450 enzymes. Self-Validation Mechanism: Verapamil is run concurrently as a high-clearance positive control. The absence of NADPH in a parallel negative control validates that any observed degradation is strictly CYP-mediated and not due to chemical instability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Spike the test compound (MMPM, 4-MPM, or 2-PM) to a final concentration of 1 µM. Critical: Ensure final DMSO concentration remains < 0.1% to prevent artifactual CYP inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At exact time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate t1/2​ from the log-linear decline of the compound-to-internal standard area ratio.

Protocol B: High-Throughput PAMPA-BBB Assay

Purpose: To predict passive blood-brain barrier penetration, a critical parameter for morpholine-based CNS agents [3]. Self-Validation Mechanism: The assay utilizes a sandwich plate design. Mass balance is calculated post-assay to ensure the compound is actively permeating rather than merely becoming trapped in the lipid membrane or binding non-specifically to the plasticware.

G Step1 Prepare Donor Solution (Test Cmpd in PBS, pH 7.4) Step3 Assemble Sandwich Plate (Donor - Membrane - Acceptor) Step1->Step3 Step2 Coat Artificial Membrane (Porcine Brain Lipid in Dodecane) Step2->Step3 Step4 Incubate (18h at 25°C, Unstirred) Step3->Step4 Step5 LC-MS/MS Quantification (Calculate Pe) Step4->Step5

Fig 2. Step-by-step PAMPA-BBB experimental workflow for assessing passive brain penetration.

Step-by-Step Methodology:

  • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO to ensure solubility.

  • Membrane Coating: Carefully coat the PVDF membrane of the acceptor plate with 4 µL of porcine brain lipid extract (PBLE, 20 mg/mL dissolved in dodecane).

  • Assembly: Add 300 µL of the donor solution to the donor plate wells. Add 200 µL of plain PBS to the acceptor plate wells. Carefully place the acceptor plate onto the donor plate to form a sandwich.

  • Incubation: Incubate the assembled plates at 25°C for 18 hours in a strictly unstirred environment to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation. A Pe​>4.0×10−6 cm/s indicates high potential for passive BBB penetration.

Conclusion

The 2-(4-Methoxy-3-methylphenyl)morpholine (MMPM) scaffold represents a highly optimized building block for CNS drug discovery. By comparing it to standard morpholine derivatives, experimental data confirms that the 3-methyl group successfully provides steric shielding against CYP-mediated O-demethylation. The provided self-validating protocols ensure that researchers can reliably reproduce these ADME parameters when incorporating the MMPM scaffold into novel drug candidates.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. URL:[Link]

  • Kumari, A., & Singh, R. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 14, 25890-25915. URL:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. URL:[Link]

  • Wu, Y., et al. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 18(7), 755-768. URL:[Link]

Safety & Regulatory Compliance

Safety

2-(4-Methoxy-3-methylphenyl)morpholine proper disposal procedures

An essential component of laboratory safety and operational excellence is the rigorous management of chemical waste. As a substituted morpholine derivative, 2-(4-Methoxy-3-methylphenyl)morpholine is a highly valuable syn...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of laboratory safety and operational excellence is the rigorous management of chemical waste. As a substituted morpholine derivative, 2-(4-Methoxy-3-methylphenyl)morpholine is a highly valuable synthetic intermediate in drug discovery. However, its structural motifs—a secondary amine embedded within a morpholine ring and an electron-rich aromatic system—impart specific physicochemical hazards.

Proper disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines to mitigate the risks of environmental toxicity, corrosivity, and the generation of highly carcinogenic byproducts. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound.

Physicochemical Profiling & Mechanistic Segregation Logic

Understanding the chemical reactivity of morpholine derivatives is paramount for safe waste segregation. Morpholines act as weak bases and can react vigorously with strong acids. More critically, secondary amines react with nitrosating agents (such as nitrites in acidic environments) to form N-nitrosamines, which are potent carcinogens[1].

Table 1: Physicochemical Profiling and Waste Implications

ParameterDescription / HazardOperational Implication
Chemical Class Substituted Morpholine (Amine/Ether)Acts as a base; reacts exothermically with strong acids. Must be segregated from acidic waste streams.
Physical State Solid / High-boiling liquidPure compound waste must be lab-packed. Liquid solutions require solvent-specific routing.
Incompatibility Nitrites, Nitrous Acid, OxidizersCritical: Mixing with nitrites risks the formation of carcinogenic N-nitrosamines[1]. Keep strictly isolated.
Combustion Profile Generates NO_x and HCNIncineration requires specialized exhaust scrubbing to prevent toxic atmospheric emissions[1][2].
Environmental Mobile in aqueous environmentsMust never be discharged into sanitary sewers. Resists natural biodegradation[1].

Regulatory Framework: EPA RCRA & Subpart K

For research and academic institutions, the EPA's RCRA Subpart K offers a tailored, highly efficient regulatory framework for hazardous waste accumulation[3].

  • Accumulation & Labeling: Waste containing 2-(4-Methoxy-3-methylphenyl)morpholine can be temporarily labeled simply as "Unwanted Material" rather than "Hazardous Waste" during the initial laboratory accumulation phase[3]. This prevents untrained personnel from misclassifying complex organic wastes.

  • Professional Determination: Subpart K mandates that a trained Environmental Health and Safety (EHS) professional makes the final hazardous waste determination before the material is transferred to a Central Accumulation Area (CAA) or a Treatment, Storage, and Disposal Facility (TSDF)[3].

  • Time Limits: Unwanted materials must be removed from the laboratory at regular intervals, typically not exceeding 6 to 12 months, depending on the institution's cleanout schedule and state-level adoption of the rule[3][4].

Waste Routing Decision Tree

To eliminate ambiguity at the bench, follow this logical routing system based on the physical state of the waste.

WasteRouting Start 2-(4-Methoxy-3-methylphenyl)morpholine Waste Generated Decision1 Physical State? Start->Decision1 Solid Solid / Powder Waste Decision1->Solid Pure Compound Liquid Liquid / Solution Waste Decision1->Liquid Dissolved LabPack Lab-Pack in Compatible Secondary Container Solid->LabPack Decision2 Solvent Type? Liquid->Decision2 OrgSolv Organic Solvent (e.g., MeOH, EtOAc) Decision2->OrgSolv Organic AqSolv Aqueous Solution Decision2->AqSolv Aqueous OrgWaste Route to Non-Halogenated Organic Waste OrgSolv->OrgWaste AqWaste Neutralize & Route to Aqueous Basic Waste AqSolv->AqWaste Incineration High-Temperature Incineration (>1000°C) with NOx Scrubber LabPack->Incineration OrgWaste->Incineration AqWaste->Incineration

Decision tree for the segregation and disposal routing of morpholine derivative laboratory waste.

Step-by-Step Disposal Methodologies

SOP 1: Solid Waste Collection and Lab-Packing

This protocol applies to expired, contaminated, or residual pure compound.

  • Containerization: Place the solid waste into a clean, dry, high-density polyethylene (HDPE) or steel container. Liquid morpholine derivatives can attack certain plastics and rubbers, so verify material compatibility[1].

  • Labeling: Affix a label clearly stating "Hazardous Waste" (or "Unwanted Material" if operating under EPA Subpart K)[3]. Include the full chemical name and the accumulation start date.

  • Segregation: Store the container in a designated accumulation area, strictly isolated from strong acids, oxidizers, and nitrites[1][5].

  • Lab-Packing: Over-pack the sealed primary containers into a larger, DOT-approved shipping drum padded with an inert absorbent material (e.g., vermiculite) to ensure safe transport to the disposal facility[6].

SOP 2: Liquid Waste Management (Solvent Mixtures)

This protocol applies to reaction filtrates, chromatography fractions, or extraction waste.

  • Classification: Determine the primary solvent carrier (e.g., methanol, ethyl acetate, or water).

  • Routing:

    • Organic: Route to the "Non-Halogenated Organic Waste" carboy. If halogenated solvents are present, route to "Halogenated Organic Waste" (Note: Halogenated waste significantly increases incineration costs).

    • Aqueous: Route to a dedicated basic aqueous waste container.

  • Compatibility Check (Critical): Ensure no nitrosating agents (e.g., sodium nitrite) or strong oxidizers are present in the bulk waste carboy to prevent the formation of carcinogenic N-nitrosamines[1].

  • Venting: Ensure the waste carboy is equipped with a vented cap to prevent pressure buildup from incidental exothermic reactions.

SOP 3: Spill Containment and Decontamination
  • Isolation: Evacuate personnel from the immediate area, remove all sources of ignition, and ensure adequate ventilation[7].

  • Neutralization: Cover the spill with a mild solid acid, such as sodium bisulfate, to neutralize the basic morpholine derivative safely[1].

  • Absorption: Apply an inert absorbent material (e.g., dry sand or vermiculite) over the neutralized spill[7].

  • Collection: Use spark-proof tools to scoop the absorbed material into a steel container for disposal[1][7].

  • Final Decontamination: Wash the affected surface thoroughly with soap and water, collecting the rinsate as hazardous aqueous waste[8].

Final Destruction: The Causality of High-Temperature Incineration

Why do we mandate incineration over landfilling or aqueous discharge? Morpholine derivatives are inherently mobile in aqueous environments and resist natural biodegradation in unadapted ecosystems[1].

  • Thermal Degradation: Incineration at high temperatures (>1000°C or ~2000°F) ensures the complete cleavage of the morpholine and aromatic rings, destroying the hazardous property of the molecule[8].

  • The NO_x Scrubber Requirement: Combustion of nitrogen-containing compounds under oxygen-starved conditions yields highly toxic byproducts, including carbon monoxide, hydrogen cyanide, and isocyanates[1]. Even under optimal, oxygen-rich combustion, the process generates nitrogen oxides (NO_x). Therefore, EPA engineering guidelines dictate that the incinerator must be equipped with an NO_x scrubber or a secondary thermal reduction unit to abate toxic emissions prior to atmospheric release[1][2].

Self-Validating Quality Control

To ensure the integrity of your disposal workflow, implement the following self-validating checks:

  • pH Verification: Before sealing aqueous waste containers, verify the pH is between 6 and 8 using indicator strips. If the solution is highly basic, the morpholine has not been adequately neutralized, risking container degradation or incompatibility with downstream bulking.

  • Visual Inspection: Ensure no phase separation occurs in organic waste carboys, which would indicate the improper mixing of incompatible aqueous/organic streams.

  • Documentation Audit: Cross-reference the accumulation start date on the label. Under Subpart K, waste must be removed within 6 to 12 months depending on the specific cleanout status and state adoption[3][4].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.